hAChE-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H24ClFN6O2 |
|---|---|
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
N-[3-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]propyl]-2-(5-fluoro-2-pyridinyl)-3-oxo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24ClFN6O2/c26-15-6-8-18-20(12-15)31-19-5-2-1-4-17(19)24(18)28-10-3-11-29-25(35)21-13-23(34)33(32-21)22-9-7-16(27)14-30-22/h6-9,12-14,32H,1-5,10-11H2,(H,28,31)(H,29,35) |
Clé InChI |
HKDSBWOJLFRZHT-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
hAChE-IN-10: A Multi-Targeted Approach to Neuroprotection
An In-depth Technical Guide on the Mechanism of Action
This document provides a detailed technical overview of hAChE-IN-10, a potent inhibitor of human acetylcholinesterase (hAChE). It is intended for researchers, scientists, and drug development professionals interested in the multifaceted mechanism of action of this compound. This compound (also known as Compound ET11) distinguishes itself through a multi-target engagement strategy, addressing several pathological factors implicated in neurodegenerative diseases like Alzheimer's.
Core Mechanism of Action
This compound operates through a synergistic combination of activities that extend beyond simple enzyme inhibition. Its therapeutic potential stems from its ability to concurrently modulate cholinergic transmission, oxidative stress, metal-induced toxicity, and amyloid pathology.
-
Acetylcholinesterase (AChE) Inhibition : The primary mechanism is the potent inhibition of human acetylcholinesterase (hAChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1]
-
Antioxidant Activity : The compound is an effective free radical scavenger.[1] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of this compound help protect neurons from this damage.
-
Metal Chelation : this compound possesses metal-chelating properties.[1] Divalent metal ions, particularly copper (Cu²⁺), are known to play a role in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. By sequestering these metal ions, this compound can interfere with this pathological process.
-
Anti-Amyloid Aggregation : A direct consequence of its metal-chelating ability is the inhibition of Cu²⁺-induced Aβ₁₋₄₂ aggregation.[1] This action helps to reduce the formation of toxic amyloid oligomers and plaques, which are central to the amyloid cascade hypothesis of Alzheimer's disease.[1]
-
Neuroprotection : The culmination of these activities results in a significant neuroprotective effect.[1] By mitigating cholinergic deficit, oxidative stress, and amyloid pathology, this compound helps to preserve neuronal function and viability. This has been demonstrated by its ability to ameliorate scopolamine-induced cognitive impairment in mouse models.[1]
Quantitative Data Summary
The following table summarizes the key quantitative metrics reported for this compound and a related compound, hAChE-IN-1, for comparative context.
| Compound | Target | Assay Type | Value | Reference |
| This compound | hAChE | IC₅₀ (Inhibitory Concentration) | 6.34 nM | [1] |
| hAChE-IN-1 | hAChE | IC₅₀ (Inhibitory Concentration) | 1.09 µM | [2] |
| hAChE-IN-1 | Tau Oligomerization | EC₅₀ (Effective Concentration) | 2.71 µM | [2] |
Mechanistic Pathways and Experimental Workflow
The multi-target action of this compound can be visualized as a coordinated intervention in the pathological cascade of neurodegeneration. The discovery and validation of such a compound typically follow a structured experimental workflow.
Caption: Multi-target mechanism of this compound in neurodegeneration.
Caption: Standard experimental workflow for evaluating hAChE inhibitors.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section outlines the standard methodologies employed for the characterization of such multi-target acetylcholinesterase inhibitors.
hAChE Expression and Purification
-
Objective : To obtain purified human acetylcholinesterase for use in inhibition assays.
-
Methodology :
-
Expression : Human AChE is typically expressed in a mammalian cell line, such as Gnt1⁻ HEK293 cells, to ensure proper post-translational modifications. The expressed protein may be truncated and feature an affinity tag (e.g., FLAG-tag) for purification.[3]
-
Purification : The enzyme is purified from the cell culture medium using anti-FLAG affinity chromatography.[3]
-
Elution : The purified enzyme is eluted from the chromatography column using either site-specific proteases or an excess of the FLAG peptide.[3]
-
Verification : The purity and concentration of the enzyme are confirmed using techniques like SDS-PAGE and protein concentration assays.
-
In Vitro hAChE Inhibition Assay (Ellman's Method)
-
Objective : To determine the IC₅₀ value of this compound for acetylcholinesterase.
-
Methodology :
-
Reaction Mixture : A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer, purified hAChE enzyme, and varying concentrations of the inhibitor (this compound).
-
Pre-incubation : The enzyme and inhibitor are pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature.
-
Initiation : The enzymatic reaction is initiated by adding the substrate, acetylthiocholine (B1193921) (ATCh), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Detection : As AChE hydrolyzes ATCh to thiocholine (B1204863), the thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at approximately 412 nm.
-
Analysis : The initial velocity of the reaction is calculated for each inhibitor concentration. A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined from this curve. Kinetic parameters like the inhibition constant (Ki) can be determined using Lineweaver-Burk plots by measuring initial velocities at various substrate and inhibitor concentrations.[4]
-
In Vivo Cognitive Impairment Model (Scopolamine-Induced Amnesia)
-
Objective : To evaluate the efficacy of this compound in reversing cognitive deficits in an animal model.
-
Methodology :
-
Animals : Male mice are typically used for this model.
-
Drug Administration : Animals are divided into groups: a vehicle control group, a scopolamine-only group, and groups treated with scopolamine (B1681570) plus varying doses of this compound. The compound is administered (e.g., via intraperitoneal injection) a set time before the cognitive test.
-
Induction of Amnesia : Scopolamine, a muscarinic receptor antagonist, is administered to all groups except the vehicle control to induce a temporary state of cognitive impairment.[1]
-
Behavioral Testing : Cognitive function is assessed using standardized behavioral tests such as the Morris Water Maze (for spatial memory) or the Passive Avoidance Test (for learning and memory).
-
Data Analysis : Performance metrics (e.g., escape latency in the water maze, step-through latency in the passive avoidance test) are recorded and compared between the different treatment groups using statistical analysis (e.g., ANOVA) to determine if this compound significantly ameliorates the cognitive deficits induced by scopolamine.[1]
-
References
The Discovery and Synthesis of hAChE-IN-10: A Multifunctional Agent for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
hAChE-IN-10, also identified as compound ET11, has emerged as a promising multifunctional ligand in the pursuit of effective treatments for Alzheimer's disease (AD).[1] This novel pyrazolinone derivative demonstrates potent inhibitory activity against human acetylcholinesterase (hAChE), a key enzyme in the cholinergic hypothesis of AD.[1] Beyond its primary target, this compound exhibits a compelling profile of secondary activities, including antioxidant effects, metal chelation, and the ability to inhibit amyloid-β (Aβ) aggregation, addressing multiple pathological facets of the disease.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery and Rationale
The design of this compound is rooted in the multi-target-directed ligand (MTDL) approach for complex neurodegenerative disorders like Alzheimer's disease. This strategy aims to create single molecules capable of interacting with multiple disease-relevant targets, potentially offering a more effective therapeutic outcome than single-target agents. The pyrazolinone scaffold was selected as a core structural motif, known for its diverse biological activities.[3]
Synthesis of this compound
While the precise, step-by-step synthetic protocol for this compound is detailed in the primary publication by Wang H, et al., the general synthesis of pyrazolinone derivatives typically involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[1][4] This is often followed by functionalization of the pyrazolinone core to introduce the desired pharmacophoric elements for interacting with the various biological targets. The synthesis of related pyrazoline derivatives has been described to proceed via the Claisen-Schmidt condensation of substituted benzaldehydes and acetophenones to form chalcones, followed by cyclization with hydrazine hydrate.[5]
General Synthetic Scheme for Pyrazolinone Derivatives:
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazolinone derivatives as multifunctional ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Neuroprotective Properties of hAChE-IN-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
hAChE-IN-10, also identified as compound ET11, is a potent inhibitor of human acetylcholinesterase (hAChE) demonstrating significant promise as a multi-target ligand for the treatment of Alzheimer's disease (AD). This technical guide consolidates the available data on the neuroprotective properties of this compound, presenting a comprehensive overview of its mechanism of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visualizations of key pathways and workflows are provided to facilitate further research and development in the field of neurodegenerative disease therapeutics.
Core Mechanism of Action
This compound is a novel pyrazolinone-based compound designed as a multifunctional agent to address the complex pathophysiology of Alzheimer's disease. Its primary mode of action is the potent and specific inhibition of human acetylcholinesterase (hAChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Beyond its primary function as a cholinesterase inhibitor, this compound exhibits a range of neuroprotective effects, including antioxidant activity, metal chelation, and inhibition of amyloid-β (Aβ) aggregation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (ET11), highlighting its efficacy in various neuroprotective assays.
Table 1: In Vitro Acetylcholinesterase Inhibition [1]
| Enzyme Source | IC₅₀ (nM) |
| Human Acetylcholinesterase | 6.34 |
Table 2: Antioxidant Activity [1]
| Assay | Result |
| DPPH Radical Scavenging | Strong antioxidant capabilities confirmed |
| ORACFL Assay | Strong antioxidant capabilities confirmed |
Table 3: Neuroprotective and Anti-Amyloidogenic Activity [1]
| Assay | Outcome |
| tBHP-induced SH-SY5Y cell damage | Excellent neuroprotective activity observed |
| Cu²⁺ Chelating Ability | Significant |
| Cu²⁺-induced Aβ Aggregation | Effective inhibition |
Table 4: In Vivo Efficacy [1]
| Animal Model | Effect |
| Scopolamine-induced cognitive impairment in mice | Preliminary confirmation of cognitive improvement and neuroprotective effects |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the evaluation of this compound's neuroprotective properties, based on the available literature.[1]
In Vitro Acetylcholinesterase Inhibition Assay
-
Method: Ellman's spectrophotometric method.
-
Enzyme: Human recombinant acetylcholinesterase (hAChE).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Procedure:
-
Prepare solutions of this compound at various concentrations.
-
In a 96-well plate, add the enzyme solution to each well containing the test compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the substrate (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is monitored spectrophotometrically by the decrease in absorbance at a characteristic wavelength.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant capacity of a substance to protect a fluorescent probe from oxidative damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified relative to a standard antioxidant (e.g., Trolox).
Neuroprotection Assay in SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Inducing Agent: tert-Butyl hydroperoxide (tBHP) to induce oxidative stress and cell damage.
-
Procedure:
-
Culture SH-SY5Y cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Expose the cells to tBHP to induce cytotoxicity.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Quantify the protective effect of this compound by comparing the viability of treated cells to that of untreated, tBHP-exposed cells.
-
Metal Chelating and Aβ Aggregation Assays
-
Cu²⁺ Chelating Assay: The ability of this compound to chelate copper ions can be assessed using various spectrophotometric or fluorometric methods that rely on a metal-ion indicator whose spectral properties change upon chelation.
-
Cu²⁺-induced Aβ Aggregation Inhibition Assay:
-
Prepare solutions of amyloid-β peptide (Aβ₁₋₄₂).
-
Incubate Aβ₁₋₄₂ in the presence of Cu²⁺ to induce aggregation, with and without various concentrations of this compound.
-
Monitor the extent of Aβ aggregation using a Thioflavin T (ThT) fluorescence assay, where ThT fluorescence increases upon binding to amyloid fibrils.
-
Quantify the inhibitory effect of this compound on Aβ aggregation.
-
In Vivo Behavioral Studies
-
Animal Model: Scopolamine-induced amnesia in mice. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory.
-
Procedure:
-
Administer this compound or a vehicle control to the mice.
-
After a set period, induce amnesia by administering scopolamine.
-
Evaluate cognitive function using behavioral tests such as the Morris water maze or passive avoidance test.
-
Following the behavioral tests, conduct histopathological analysis of the brain tissue to assess for neuroprotective effects at a cellular level.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the proposed mechanisms of action and experimental workflows for this compound.
References
Unveiling the Antioxidant Potential of hAChE-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
hAChE-IN-10, also identified as compound ET11, is a novel pyrazolinone derivative demonstrating potent inhibition of human acetylcholinesterase (hAChE) with an IC50 value of 6.34 nM.[1] Beyond its primary role in acetylcholinesterase inhibition, emerging evidence highlights its capacity to scavenge free radicals, positioning it as a compound with significant antioxidant activity. This dual functionality makes this compound a promising multifunctional ligand, particularly in the context of neurodegenerative diseases like Alzheimer's, where oxidative stress is a key pathological feature. This technical guide provides an in-depth exploration of the antioxidant activity of this compound, detailing the experimental methodologies used for its assessment and discussing the potential signaling pathways involved in its protective effects.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of this compound has been quantified using established in vitro assays. The following table summarizes the available data on its efficacy in scavenging free radicals.
| Assay | Compound | IC50 / Activity Value | Reference Compound | IC50 / Activity Value of Reference |
| DPPH Radical Scavenging | This compound (ET11) | Data not publicly available | Trolox | Not specified in available abstracts |
| Oxygen Radical Absorbance Capacity (ORAC) | This compound (ET11) | Data not publicly available | Trolox | Not specified in available abstracts |
Note: While the primary literature confirms the evaluation of this compound using DPPH and ORAC assays, specific quantitative results such as IC50 values are not available in the public domain at the time of this guide's compilation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key antioxidant assays employed in the characterization of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
This compound (Test compound)
-
Trolox or Ascorbic Acid (Positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Preparation of Test and Control Solutions: this compound and the positive control (e.g., Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Assay Reaction: In a 96-well plate, a fixed volume of the DPPH working solution is added to varying concentrations of the test compound and the positive control. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by a free radical initiator. It is a hydrogen atom transfer (HAT) based assay.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Trolox (Positive control)
-
This compound (Test compound)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Solutions of fluorescein, AAPH, Trolox, and the test compound (this compound) are prepared in phosphate buffer.
-
Assay Reaction: In a 96-well black microplate, the test compound or Trolox standard is mixed with the fluorescein solution.
-
Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution. A blank containing only fluorescein and AAPH is also prepared.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples.
-
Calculation of ORAC Value: The net AUC of the sample is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound.
Signaling Pathways and Mechanism of Action
The antioxidant activity of pyrazolinone derivatives, the class of compounds to which this compound belongs, is often associated with their ability to modulate cellular signaling pathways involved in the response to oxidative stress. One of the key pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Oxidative stress, characterized by an increase in reactive oxygen species (ROS), can lead to the activation of IκB kinase (IKK). IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α, which can further exacerbate oxidative stress.
Pyrazolinone derivatives with antioxidant properties may exert their neuroprotective effects by interfering with this pathway. By scavenging ROS, these compounds can potentially prevent the activation of IKK and the subsequent degradation of IκB. This would inhibit the nuclear translocation of NF-κB and suppress the expression of pro-inflammatory and pro-oxidant genes, thereby mitigating cellular damage.
Visualizations
Experimental Workflow and Signaling Diagrams
To visually represent the methodologies and potential mechanisms, the following diagrams have been generated using Graphviz (DOT language).
References
hAChE-IN-10: A Multi-Target Ligand for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and oxidative stress. The development of multi-target-directed ligands (MTDLs) that can simultaneously address several of these pathological cascades represents a promising therapeutic strategy. hAChE-IN-10, also known as Compound ET11, has emerged as a significant investigational compound in this area. This technical guide provides a comprehensive overview of this compound, detailing its core mechanisms of action, summarizing key quantitative data, providing detailed experimental protocols for its evaluation, and visualizing its implicated signaling pathways.
Core Mechanisms of Action
This compound is a potent inhibitor of human acetylcholinesterase (hAChE), a key enzyme in the cholinergic hypothesis of AD. By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby aiming to improve cognitive function.[1] Beyond its primary target, this compound exhibits a multi-functional profile, acting on other key pathological features of Alzheimer's disease.
Its multifaceted activities include:
-
Antioxidant Activity: this compound is capable of scavenging free radicals, which helps to mitigate the oxidative stress implicated in neuronal damage in AD.[1]
-
Metal Chelation: The compound demonstrates metal chelating properties, particularly for copper ions (Cu²⁺). This is significant as metal ion dysregulation is linked to Aβ aggregation and toxicity.[1]
-
Inhibition of Aβ Aggregation: By chelating copper ions, this compound inhibits Cu²⁺-induced aggregation of the Aβ₁₋₄₂ peptide, a critical step in the formation of amyloid plaques.[1]
-
Neuroprotection: Through its combined mechanisms, this compound exhibits neuroprotective activity, helping to shield neurons from damage.[1]
-
Cognitive Improvement in Animal Models: Preclinical studies have shown that this compound can ameliorate scopolamine-induced cognitive impairment in mouse models, suggesting its potential to improve memory and learning deficits.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and a related dual-target inhibitor for comparative purposes.
Table 1: In Vitro Inhibitory Activity of this compound (Compound ET11)
| Target | IC₅₀ Value |
| Human Acetylcholinesterase (hAChE) | 6.34 nM[1] |
Table 2: In Vitro Inhibitory Activity of a Multi-Target hAChE/hBuChE/GSK-3β Inhibitor (for comparative context)
| Target | IC₅₀ Value |
| Human Acetylcholinesterase (hAChE) | 28.88 nM |
| Human Butyrylcholinesterase (hBuChE) | 131.90 nM |
| Glycogen Synthase Kinase-3β (GSK-3β) | 51.42 nM |
Note: The data in Table 2 is for a different compound (Compound 6c) and is included to provide context on the potency of dual AChE and GSK-3β inhibitors, a key therapeutic strategy in Alzheimer's research. The direct GSK-3β inhibitory activity of this compound has not been quantitatively established in the reviewed literature.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its influence on several key signaling pathways implicated in Alzheimer's disease.
By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced signaling at the postsynaptic neuron, which is hypothesized to improve cognitive functions.
This compound's metal-chelating properties interfere with the pathological aggregation of Aβ peptides, a central event in Alzheimer's disease, thereby reducing the formation of toxic oligomers and plaques.
References
hAChE-IN-10: A Dual-Function Inhibitor Targeting Acetylcholinesterase and Amyloid-Beta Aggregation in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: the depletion of the neurotransmitter acetylcholine (B1216132) (ACh) and the extracellular deposition of amyloid-beta (Aβ) plaques. The prevailing therapeutic strategies have consequently focused on inhibiting acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, and preventing the aggregation of Aβ peptides. A promising approach in modern drug discovery for AD involves the development of multi-target-directed ligands that can simultaneously address both of these pathological cascades. This technical guide focuses on hAChE-IN-10 , also known as Compound ET11, a molecule designed to exhibit such dual functionality.
Core Properties of this compound
This compound has been identified as a potent inhibitor of human acetylcholinesterase (hAChE). Beyond its primary function as a cholinesterase inhibitor, it has demonstrated a significant role in modulating the aggregation of amyloid-beta peptides, a key event in the pathogenesis of Alzheimer's disease. This dual-action capability positions this compound as a molecule of interest for further investigation in the development of disease-modifying therapies for AD.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that while the inhibitory activity against hAChE is well-characterized, specific quantitative data for the inhibition of Aβ aggregation by this compound is not extensively available in the public domain.
Table 1: Acetylcholinesterase Inhibition Data for this compound
| Compound Name | Target Enzyme | IC50 Value |
| This compound | Human AChE | 6.34 nM |
Table 2: Amyloid-Beta Aggregation Inhibition Data for this compound
| Compound Name | Assay Type | Inhibition Data |
| This compound | Copper (Cu²⁺)-induced Aβ(1-42) Aggregation | Qualitatively reported to inhibit aggregation. |
| Specific IC50 values or percentage inhibition data | ||
| are not currently available in published literature. |
Mechanism of Action: A Dual-Pronged Approach
This compound is understood to exert its neuroprotective effects through a multi-faceted mechanism of action that encompasses cholinesterase inhibition, modulation of amyloid-beta aggregation, and antioxidant activity.
Acetylcholinesterase Inhibition
As a potent inhibitor of AChE, this compound increases the synaptic levels of acetylcholine, thereby aiming to alleviate the cognitive deficits associated with Alzheimer's disease. This is the primary and well-quantified mode of action for this compound.
Inhibition of Amyloid-Beta Aggregation
The aggregation of Aβ peptides, particularly in the presence of metal ions like copper (Cu²⁺), is a critical step in the formation of neurotoxic plaques. This compound has been shown to inhibit this Cu²⁺-induced Aβ aggregation[1]. This activity is attributed to its metal-chelating properties . By sequestering copper ions, this compound prevents them from promoting the misfolding and aggregation of Aβ peptides.
Antioxidant Activity
Oxidative stress is another significant contributor to the pathology of Alzheimer's disease. This compound is reported to possess antioxidant properties, enabling it to scavenge free radicals[1]. This action helps to protect neurons from oxidative damage, a common downstream effect of both Aβ toxicity and metal dyshomeostasis.
Signaling and Mechanistic Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound.
Caption: Dual mechanism of this compound: AChE inhibition and copper chelation.
Caption: General workflow for a Cu²⁺-induced Aβ aggregation assay using Thioflavin T.
Experimental Protocols
While a specific, detailed protocol for the evaluation of this compound's effect on Aβ aggregation is not available in the public literature, a representative protocol for a Thioflavin T (ThT) fluorescence assay to measure copper-induced Aβ(1-42) aggregation is provided below. This is a standard method in the field and is likely similar to the methodology used to characterize this compound.
Protocol: Thioflavin T (ThT) Assay for Cu²⁺-Induced Aβ(1-42) Aggregation
1. Materials and Reagents:
-
Lyophilized Aβ(1-42) peptide
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) chloride (CuCl₂) solution (e.g., 1 mM stock in water)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (pH 8.5)
-
96-well black microplates with a clear bottom
-
Plate reader with fluorescence capabilities
2. Preparation of Aβ(1-42) Monomers:
-
Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes.
-
Evaporate the HFIP using a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.
-
Store the peptide films at -80°C until use.
-
Immediately before use, dissolve the Aβ(1-42) film in DMSO to a concentration of 1 mM to obtain a stock solution of monomers.
3. Aggregation Assay:
-
Prepare serial dilutions of this compound in PBS from a stock solution in DMSO. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
In a 96-well black microplate, add the following to each well in the specified order:
-
PBS buffer
-
This compound solution at various concentrations (or vehicle control - PBS with the same percentage of DMSO).
-
CuCl₂ solution to a final concentration that induces aggregation (e.g., 10 µM).
-
Aβ(1-42) monomer solution to a final concentration of 10 µM.
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
Seal the plate and incubate at 37°C for 24-48 hours with gentle agitation.
4. Thioflavin T Fluorescence Measurement:
-
Prepare a ThT solution (e.g., 500 µM in water) and dilute it in Glycine-NaOH buffer (pH 8.5) to a final concentration of 5 µM.
-
After the incubation period, add 100 µL of the ThT solution to each well of the 96-well plate.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
5. Data Analysis:
-
Subtract the background fluorescence of the buffer and ThT.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence with inhibitor / Fluorescence of control)] * 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This compound represents a promising multi-target-directed ligand for Alzheimer's disease, with potent activity against acetylcholinesterase and a demonstrated ability to inhibit a key pathological event, the copper-induced aggregation of amyloid-beta. Its additional antioxidant properties further enhance its therapeutic potential.
For future research, it is imperative to conduct detailed studies to quantify the inhibitory effect of this compound on Aβ aggregation, including the determination of its IC50 value. Further elucidation of its precise binding interactions with both AChE and the Aβ-copper complex through structural biology studies would provide invaluable insights for the rational design of next-generation inhibitors. Finally, in vivo studies in relevant animal models of Alzheimer's disease are essential to validate the therapeutic efficacy and safety profile of this compound.
References
Unveiling the Chemical Architecture and Multifunctional Profile of hAChE-IN-10: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and multifaceted biological activities of hAChE-IN-10, a potent inhibitor of human acetylcholinesterase (hAChE). Designed for researchers, scientists, and professionals in drug development, this document details the experimental methodologies and quantitative data associated with this promising compound, also known as Compound ET11.
Core Chemical Identity of this compound
This compound is a novel pyrazolinone derivative identified as a multifunctional ligand for potential therapeutic application in Alzheimer's disease. Its core chemical information is summarized below.
| Parameter | Value |
| Molecular Formula | C₂₅H₂₄ClFN₆O₂ |
| Molecular Weight | 494.95 g/mol |
| CAS Number | 3058182-98-9 |
| SMILES String | O=C(C1=NN(C2=NC=C(C=C2)F)C(O)=C1)NCCCNC3=C(CCCC4)C4=NC5=C3C=CC(Cl)=C5 |
| IUPAC Name | N-(3-((8-chloro-2,3,4,5-tetrahydroacridin-9-yl)amino)propyl)-5-hydroxy-1-(5-fluoropyridin-2-yl)-1H-pyrazole-4-carboxamide |
Chemical Structure of this compound:
Biological Activity and Quantitative Data
This compound exhibits a multi-target profile, engaging with several key pathological pathways implicated in Alzheimer's disease. The following tables summarize its quantitative biological activities.
Table 1: Acetylcholinesterase Inhibition
| Enzyme | IC₅₀ (nM) |
| human Acetylcholinesterase (hAChE) | 6.34 |
Table 2: Antioxidant and Metal Chelating Activity
| Assay | IC₅₀ (µM) |
| DPPH Radical Scavenging | Data not available in accessible search results |
| Metal Chelating (Fe²⁺) | Data not available in accessible search results |
Table 3: Inhibition of Aβ Aggregation
| Assay | Inhibition (%) at 25 µM |
| Self-induced Aβ₁₋₄₂ aggregation | Data not available in accessible search results |
| Cu²⁺-induced Aβ₁₋₄₂ aggregation | Data not available in accessible search results |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound against human acetylcholinesterase was determined using a modified Ellman's method.
Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay.
Detailed Steps:
-
Reagents: Human recombinant AChE, acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and this compound were used. The assay was performed in 0.1 M phosphate buffer (pH 8.0).
-
Procedure: 20 µL of hAChE solution was mixed with 130 µL of phosphate buffer containing 20 µL of various concentrations of this compound. The mixture was pre-incubated at 37 °C for 15 minutes.
-
Reaction Initiation: 20 µL of DTNB (1.5 mM) and 10 µL of ATCI (15 mM) were added to the mixture to initiate the reaction.
-
Measurement: The absorbance was measured kinetically at 412 nm for 5 minutes using a microplate reader.
-
Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates of the sample to a vehicle control. The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay (Antioxidant Activity)
The antioxidant activity of this compound was evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Logical Flow:
Caption: Principle of the DPPH radical scavenging assay.
Detailed Steps:
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Procedure: A solution of this compound at various concentrations in methanol was added to a methanolic solution of DPPH.
-
Incubation: The mixture was shaken and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution was measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity was calculated. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined.
Metal Chelating Assay
The metal-chelating ability of this compound was assessed by measuring its interference with the formation of the Fe²⁺-ferrozine complex.
Logical Relationship:
Caption: Competitive binding in the metal chelating assay.
Detailed Steps:
-
Reagents: FeCl₂, ferrozine, and this compound.
-
Procedure: this compound at various concentrations was added to a solution of FeCl₂.
-
Incubation: The mixture was incubated for a short period to allow for chelation.
-
Reaction Initiation: Ferrozine was added to the mixture to initiate the color-forming reaction.
-
Measurement: After incubation, the absorbance of the Fe²⁺-ferrozine complex was measured at 562 nm.
-
Data Analysis: The percentage of inhibition of the Fe²⁺-ferrozine complex formation was calculated. The IC₅₀ value, the concentration of the compound that chelates 50% of the Fe²⁺ ions, was determined.
Aβ Aggregation Inhibition Assay
The ability of this compound to inhibit the aggregation of Aβ₁₋₄₂ was monitored using a Thioflavin T (ThT) fluorescence assay.
Experimental Workflow:
Caption: Workflow for the Thioflavin T Aβ aggregation assay.
Detailed Steps:
-
Reagents: Human Aβ₁₋₄₂ peptide, Thioflavin T (ThT), and this compound. For the copper-induced aggregation assay, CuSO₄ was also used.
-
Procedure: Aβ₁₋₄₂ monomers were incubated at 37 °C for 48 hours in the absence or presence of this compound. For the Cu²⁺-induced aggregation, Aβ₁₋₄₂ was co-incubated with CuSO₄ and the test compound.
-
Measurement: After incubation, ThT was added to the samples, and the fluorescence intensity was measured with excitation at 440 nm and emission at 485 nm.
-
Data Analysis: The percentage of inhibition of Aβ aggregation was calculated by comparing the fluorescence intensity of the samples with that of the control (Aβ₁₋₄₂ alone).
Signaling Pathways and Logical Relationships
This compound's mechanism of action is rooted in its ability to simultaneously address multiple pathological factors in Alzheimer's disease. The following diagram illustrates this multi-target approach.
Caption: Multi-target mechanism of action of this compound.
This diagram illustrates how this compound is designed to intervene at multiple points in the Alzheimer's disease cascade. By inhibiting AChE, it addresses the cholinergic deficit. Its antioxidant and metal-chelating properties combat oxidative stress and metal-induced Aβ aggregation. Furthermore, its direct inhibition of Aβ aggregation helps to reduce the formation of neurotoxic amyloid plaques. Collectively, these actions contribute to its overall neuroprotective effect.
This technical guide serves as a foundational resource for understanding the chemical and biological profile of this compound. Further research and development will continue to elucidate its full therapeutic potential.
An In-Depth Technical Guide on hAChE-IN-10 as a Metal Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
hAChE-IN-10, also known as Compound ET11, is a potent inhibitor of human acetylcholinesterase (hAChE) that has garnered significant interest for its multifaceted therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Beyond its primary role as a cholinesterase inhibitor, this compound exhibits notable properties as a metal chelating agent. This technical guide provides a comprehensive overview of the current understanding of this compound's metal chelating capabilities, including its impact on metal-induced amyloid-beta (Aβ) aggregation, its neuroprotective effects, and the experimental methodologies used to characterize these properties. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
The pathology of Alzheimer's disease is complex, involving not only cholinergic deficits but also the aggregation of amyloid-beta (Aβ) peptides and the dyshomeostasis of metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺/Fe³⁺). These metal ions can bind to Aβ peptides, promoting their aggregation into neurotoxic plaques. Consequently, therapeutic strategies are increasingly focused on multi-target-directed ligands that can simultaneously address these interconnected pathological pathways. This compound has emerged as a promising candidate in this regard, functioning as both a potent acetylcholinesterase inhibitor and a metal chelating agent.[1] This dual functionality allows it to not only restore cholinergic function but also to mitigate the toxic cascade initiated by metal-Aβ interactions.
Acetylcholinesterase Inhibition
The primary pharmacological action of this compound is the potent inhibition of human acetylcholinesterase. This activity is crucial for alleviating the cognitive symptoms associated with Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.
| Parameter | Value | Reference |
| IC₅₀ (hAChE) | 6.34 nM | [1] |
Table 1: Acetylcholinesterase Inhibition Data for this compound
Metal Chelating Properties of this compound
This compound possesses the ability to bind to and sequester metal ions, a property referred to as metal chelation. This activity is particularly relevant in the context of Alzheimer's disease, where the dysregulation of metal ions is a key pathological feature. The chelation of metal ions by this compound can interfere with their ability to promote Aβ aggregation and reduce the generation of reactive oxygen species (ROS) through metal-catalyzed reactions.
While the metal chelating activity of this compound has been reported, specific quantitative data on its binding affinities (Kd), IC50 values for metal chelation, and the stoichiometry of metal-ligand complexes are not extensively available in the public domain. Further research is required to fully characterize these parameters for various physiologically relevant metal ions such as Cu²⁺, Zn²⁺, and Fe²⁺/Fe³⁺.
Inhibition of Copper-Induced Amyloid-β Aggregation
One of the key therapeutic benefits of this compound's metal chelating ability is its capacity to inhibit the aggregation of Aβ peptides induced by copper ions.[1] Copper is known to accelerate the formation of toxic Aβ oligomers and fibrils. By chelating copper ions, this compound can prevent this interaction and thereby reduce the formation of neurotoxic amyloid plaques.[1]
Neuroprotective and Antioxidant Effects
In addition to its direct actions on acetylcholinesterase and metal-induced Aβ aggregation, this compound exhibits neuroprotective and antioxidant activities.[1] These effects are likely intertwined with its metal chelating properties. By sequestering redox-active metal ions like copper and iron, this compound can reduce the production of harmful reactive oxygen species (ROS) generated via Fenton-like reactions. This reduction in oxidative stress contributes to its overall neuroprotective profile, helping to shield neurons from damage and apoptosis.
Experimental Protocols
The characterization of this compound as a metal chelating agent involves a variety of experimental techniques. Below are detailed methodologies for key experiments relevant to assessing its metal-binding and related activities.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the rate of acetylcholinesterase activity and the inhibitory potency of compounds like this compound.
Principle: The assay measures the enzymatic activity of AChE through the hydrolysis of acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring the absorbance at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound (or other inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of hAChE, ATCh, DTNB, and the inhibitor in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.
-
Add the hAChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCh solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the change in absorbance.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 1: Workflow for the acetylcholinesterase inhibition assay using Ellman's method.
Metal Chelation Assay using UV-Vis Spectrophotometry
This method can be used to determine the metal binding properties of a chelator by observing changes in the absorbance spectrum upon metal ion titration.
Principle: The formation of a complex between this compound and a metal ion can lead to a shift in the maximum absorption wavelength (λmax) or a change in the absorbance intensity. By titrating a solution of this compound with a metal ion solution and recording the UV-Vis spectrum after each addition, the stoichiometry and binding constant of the complex can be determined.
Materials:
-
This compound
-
Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₃)
-
Buffer solution (e.g., HEPES, Tris-HCl at physiological pH)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound and a stock solution of the metal salt in the chosen buffer.
-
Place a known concentration of the this compound solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the this compound solution.
-
Incrementally add small aliquots of the metal salt solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the changes in absorbance at a specific wavelength or the shift in the λmax.
-
Plot the change in absorbance against the molar ratio of [Metal]/[this compound] to determine the stoichiometry of the complex.
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model.
Figure 2: Workflow for UV-Vis spectrophotometric titration to assess metal chelation.
Inhibition of Metal-Induced Aβ Aggregation Assay
This assay evaluates the ability of this compound to prevent the aggregation of Aβ peptides in the presence of metal ions.
Principle: The aggregation of Aβ peptides can be monitored using Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in fluorescence emission.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Metal salt solution (e.g., CuSO₄)
-
This compound
-
Buffer solution (e.g., HEPES, pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by evaporation and resuspension in buffer.
-
In a 96-well plate, prepare reaction mixtures containing Aβ₁₋₄₂, the metal salt, and this compound at various concentrations. Include control wells with Aβ₁₋₄₂ alone and Aβ₁₋₄₂ with the metal salt.
-
Add ThT to each well.
-
Incubate the plate at 37°C with continuous or intermittent shaking.
-
Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time.
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
Compare the curves of the samples with and without this compound to determine its inhibitory effect on metal-induced Aβ aggregation.
Figure 3: Workflow for the Thioflavin T assay to monitor Aβ aggregation.
Signaling Pathways
The neuroprotective effects of multi-target agents like this compound are often mediated through the modulation of various intracellular signaling pathways. While the specific pathways directly activated by the metal-chelating activity of this compound are still under investigation, several key pathways are known to be involved in neuroprotection and are likely targets.
Figure 4: Putative neuroprotective signaling pathways modulated by this compound.
Conclusion
This compound is a promising multi-target-directed ligand with significant potential for the treatment of Alzheimer's disease. Its ability to potently inhibit acetylcholinesterase, coupled with its metal chelating properties that lead to the inhibition of copper-induced Aβ aggregation and reduction of oxidative stress, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide has summarized the known activities of this compound and provided detailed experimental protocols to facilitate further research into its mechanisms of action. A more complete quantitative characterization of its metal-binding properties is a critical next step in fully understanding its therapeutic potential.
References
Initial Efficacy of hAChE-IN-10: A Technical Overview
Disclaimer: The primary research publication detailing the initial efficacy studies of hAChE-IN-10 (also known as Compound ET11) could not be located through comprehensive literature searches. The following technical guide has been constructed based on summary information available from commercial suppliers and representative experimental protocols from the broader scientific literature for the activities described. This document is intended to serve as a technical reference and a guide to the methodologies typically employed in the evaluation of such compounds.
Executive Summary
This compound has emerged as a promising multi-target agent for neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the potent inhibition of human acetylcholinesterase (hAChE). Beyond its primary target, initial characterizations suggest a pleiotropic profile, including antioxidant properties, metal chelation, inhibition of amyloid-beta (Aβ) aggregation, and neuroprotective effects, as demonstrated in preclinical models. This guide provides an in-depth overview of the initial efficacy data and the experimental methodologies relevant to the characterization of this compound.
Quantitative Efficacy Data
The available quantitative data for this compound is summarized below. This table is structured to incorporate further data as it becomes available from primary research.
| Parameter | Assay | Value | Source |
| Potency | hAChE Inhibition | IC₅₀ = 6.34 nM | Commercial Supplier Data |
| Aβ Aggregation Inhibition | Thioflavin T Assay | Data Not Available | - |
| Antioxidant Activity | DPPH Radical Scavenging | Data Not Available | - |
| Metal Chelating Activity | Ferrozine Assay | Data Not Available | - |
| In Vivo Efficacy | Scopolamine-Induced Amnesia | Data Not Available | - |
Experimental Protocols
The following sections detail representative experimental protocols for assessing the multifaceted activities of a compound like this compound.
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method for determining cholinesterase activity.
Objective: To determine the in vitro potency of this compound in inhibiting the activity of human acetylcholinesterase.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.
-
Add 25 µL of various concentrations of this compound or the positive control.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL hAChE.
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated relative to the control (no inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of Copper-Induced Aβ₁₋₄₂ Aggregation Assay
This protocol utilizes the Thioflavin T (ThT) fluorescence assay to monitor Aβ fibril formation.[1][2][3][4][5]
Objective: To evaluate the ability of this compound to inhibit the aggregation of Aβ₁₋₄₂ induced by copper ions.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Copper(II) chloride (CuCl₂)
-
HEPES buffer (pH 7.4)
-
This compound
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Aβ₁₋₄₂ peptide is dissolved in HFIP and lyophilized to obtain a monomeric film.
-
The film is dissolved in DMSO to create a stock solution.
-
In a 96-well plate, Aβ₁₋₄₂ stock solution is diluted in HEPES buffer to a final concentration of 10 µM.
-
This compound is added at various concentrations.
-
CuCl₂ is added to a final concentration of 10 µM to induce aggregation.
-
The plate is incubated at 37°C with continuous shaking.
-
At specified time points, ThT is added to each well (final concentration 5 µM).
-
Fluorescence is measured using an excitation wavelength of 450 nm and an emission wavelength of 485 nm.[3]
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of the samples with and without the inhibitor.
Amelioration of Scopolamine-Induced Cognitive Impairment in Mice
This protocol describes a common in vivo model for assessing pro-cognitive and memory-enhancing effects.[6][7][8]
Objective: To assess the in vivo efficacy of this compound in reversing cognitive deficits induced by scopolamine (B1681570).
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Mice are randomly divided into groups: Vehicle control, Scopolamine model, this compound treated groups (various doses), and a positive control group (e.g., Donepezil).
-
This compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) for a predefined period (e.g., 7-14 days).
-
30 minutes after the final drug administration, cognitive impairment is induced by an i.p. injection of scopolamine (e.g., 1 mg/kg).
-
30 minutes after scopolamine injection, behavioral tests are conducted.
-
Y-maze test: To assess spatial working memory. The percentage of spontaneous alternations is calculated.
-
Morris Water Maze (MWM): To assess spatial learning and memory. Parameters measured include escape latency and time spent in the target quadrant during a probe trial.[6]
-
Passive Avoidance Test: To assess long-term memory. The latency to enter a dark chamber where an aversive stimulus was previously received is measured.
Antioxidant and Metal Chelating Activity
These assays provide insights into the non-cholinergic neuroprotective mechanisms.
Objective: To determine the free radical scavenging activity of this compound.
Procedure:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance.
Objective: To evaluate the metal-chelating ability of this compound.
Procedure:
-
This compound at various concentrations is mixed with a solution of ferrous chloride (FeCl₂).
-
The reaction is initiated by the addition of ferrozine.
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.
-
The percentage of inhibition of the Fe²⁺-ferrozine complex formation is calculated, which corresponds to the metal-chelating activity.
Visualizations: Pathways and Workflows
Proposed Multi-Target Signaling Pathway of this compound
References
- 1. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 8. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]
In-Depth Technical Guide: Target Validation of hAChE-IN-10 in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
hAChE-IN-10, also identified as Compound ET11, is a potent, multi-target small molecule inhibitor of human acetylcholinesterase (hAChE) under investigation for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the target validation of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The validation is centered on its primary target, acetylcholinesterase, and extends to its secondary mechanisms, including antioxidant activity, metal chelation, and inhibition of amyloid-beta aggregation, which collectively contribute to its neuroprotective effects.
Core Target: Acetylcholinesterase (AChE) Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is significantly impaired in Alzheimer's disease.
Quantitative Data: In Vitro AChE Inhibition
| Compound | Target | IC50 (nM) |
| This compound (ET11) | Human Acetylcholinesterase (hAChE) | 6.34[1][2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the activity of AChE by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound (ET11) and reference inhibitors
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and a positive control in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.
-
Add the hAChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a specified duration using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Multi-Target Validation in Neurodegeneration
Beyond its primary activity as an AChE inhibitor, this compound exhibits several other neuroprotective functions that are critical for its potential therapeutic efficacy in the multifactorial pathology of Alzheimer's disease.[1][2] These include antioxidant properties, metal chelation, and inhibition of amyloid-beta plaque formation.
Antioxidant Activity
Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to scavenge free radicals, thus exhibiting antioxidant activity.[1][2]
Quantitative data from DPPH and ORACFL assays have confirmed the antioxidant capabilities of this compound (ET11).[2] (Note: Specific IC50/EC50 values from these assays for this compound are not yet publicly available in the search results).
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound (ET11) and a standard antioxidant (e.g., ascorbic acid)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare various concentrations of this compound and the standard antioxidant in methanol.
-
Add the test solutions to the wells of a 96-well plate.
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Metal Chelation and Inhibition of Amyloid-Beta Aggregation
The dysregulation of metal ions, particularly copper (Cu2+), is implicated in the aggregation of amyloid-beta (Aβ) peptides into toxic plaques, a hallmark of Alzheimer's disease. This compound possesses metal-chelating properties and has been shown to inhibit Cu2+-induced Aβ1-42 aggregation.[1][2]
(Note: Specific quantitative data on the percentage of inhibition of Aβ aggregation by this compound at given concentrations are not yet publicly available in the search results).
This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
Materials:
-
Aβ1-42 peptide
-
Thioflavin T (ThT)
-
HEPES buffer (pH 7.4)
-
This compound (ET11)
-
Copper (II) chloride (for induced aggregation)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a solution of Aβ1-42 peptide in an appropriate solvent and dilute it in HEPES buffer.
-
Add this compound at various concentrations to the Aβ1-42 solution.
-
To induce aggregation, add CuCl2 to the wells.
-
Incubate the plate at 37°C with continuous shaking to promote fibril formation.
-
At specified time points, add ThT solution to the wells.
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.
-
An increase in fluorescence intensity indicates the formation of amyloid fibrils. The inhibitory effect of this compound is determined by comparing the fluorescence in the presence of the compound to the control (Aβ1-42 and Cu2+ alone).
In Vivo Target Validation: Cognitive Improvement in a Scopolamine-Induced Amnesia Model
To validate the therapeutic potential of this compound in a living system, its efficacy in reversing cognitive deficits was assessed in a scopolamine-induced amnesia mouse model. Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient memory impairment, mimicking some of the cholinergic deficits observed in Alzheimer's disease. This compound has been shown to ameliorate these scopolamine-induced cognitive impairments.[1][2]
(Note: Specific quantitative data from behavioral tests such as the Morris water maze or passive avoidance test for this compound are not yet publicly available in the search results).
This test assesses spatial learning and memory in rodents.
Animals:
-
Male C57BL/6 mice
Apparatus:
-
A circular pool filled with opaque water.
-
A hidden escape platform submerged beneath the water surface.
Procedure:
-
Acquisition Phase: For several consecutive days, mice are trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Drug Administration: Mice are treated with this compound or a vehicle control.
-
Scopolamine Induction: Approximately 30 minutes before the test, mice are administered scopolamine to induce amnesia.
-
Probe Trial: The platform is removed from the pool, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is recorded.
-
Data Analysis: A significant increase in the time spent in the target quadrant in the this compound treated group compared to the scopolamine-only group indicates an improvement in spatial memory.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound in Neuroprotection
Caption: Multi-target neuroprotective mechanism of this compound.
Experimental Workflow for In Vitro Target Validation
Caption: In vitro validation workflow for this compound.
Logical Relationship of Multi-Target Effects
Caption: Interconnected therapeutic effects of this compound.
Conclusion
The target validation of this compound (ET11) demonstrates a promising multi-faceted approach for the treatment of neurodegenerative diseases like Alzheimer's. Its potent inhibition of acetylcholinesterase is complemented by crucial secondary activities that address other key pathological aspects of the disease, including oxidative stress, metal-induced toxicity, and amyloid plaque formation. The in vivo data, although preliminary, supports the translation of these in vitro findings into tangible cognitive benefits. Further research, including more detailed in vivo studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this promising compound. This guide serves as a foundational resource for researchers and drug developers interested in the continued investigation of this compound and similar multi-target ligands for neurodegeneration.
References
Methodological & Application
Application Notes and Protocols for hAChE-IN-10 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of hAChE-IN-10, a potent human acetylcholinesterase (hAChE) inhibitor. This compound has demonstrated not only significant inhibitory activity against its primary target but also antioxidant, anti-amyloid aggregation, and neuroprotective properties. The following protocols are designed to enable researchers to consistently and accurately assess the multifaceted activities of this compound in a laboratory setting.
Summary of Quantitative Data
While specific experimental data for this compound in antioxidant, anti-aggregation, and neuroprotection assays are not publicly available, the following table summarizes its known inhibitory activity against human acetylcholinesterase. This table can be populated with experimental data obtained using the protocols provided below.
| Assay | Parameter | This compound |
| Acetylcholinesterase Inhibition | IC₅₀ (nM) | 6.34[1] |
| Antioxidant Activity (DPPH) | IC₅₀ (µM) | Data not available |
| Aβ₁₋₄₂ Aggregation Inhibition (ThT) | % Inhibition @ conc. | Data not available |
| Neuroprotection (SH-SY5Y) | % Viability @ conc. | Data not available |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.
Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine (ATCI) is hydrolyzed by AChE to produce thiocholine.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water.
-
Prepare a working solution of hAChE in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 160 µL Phosphate Buffer + 10 µL hAChE solution + 10 µL DTNB + 10 µL solvent for this compound.
-
Test Sample (with inhibitor): 160 µL Phosphate Buffer + 10 µL hAChE solution + 10 µL DTNB + 10 µL this compound solution (at various concentrations).
-
-
Pre-incubation:
-
Add the buffer, hAChE solution, DTNB, and this compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 15 minutes at 25°C.
-
-
Initiate Reaction:
-
To all wells, add 10 µL of the 14 mM ATCI solution to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the free radical scavenging activity of this compound.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The decrease in absorbance is proportional to the antioxidant activity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound
-
Methanol (B129727) or ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol or ethanol.
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Prepare serial dilutions of ascorbic acid as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 100 µL solvent + 100 µL DPPH solution.
-
Control: 100 µL solvent for the test compound + 100 µL DPPH solution.
-
Test Sample: 100 µL this compound solution (at various concentrations) + 100 µL DPPH solution.
-
Positive Control: 100 µL ascorbic acid solution (at various concentrations) + 100 µL DPPH solution.
-
-
Incubation:
-
Mix the solutions and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
-
Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T)
This protocol assesses the ability of this compound to inhibit the aggregation of Aβ₁₋₄₂ peptides.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The increase in fluorescence intensity is used to monitor the formation of Aβ aggregates over time.
Materials:
-
Human amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Black 96-well microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Aβ₁₋₄₂ peptide according to the manufacturer's instructions to obtain a monomeric solution.
-
Prepare a stock solution of ThT in phosphate buffer (e.g., 500 µM).
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
-
Assay Setup (in a black 96-well plate):
-
Blank: Phosphate buffer + ThT working solution.
-
Control (Aβ alone): Aβ₁₋₄₂ solution + solvent for this compound + ThT working solution.
-
Test Sample: Aβ₁₋₄₂ solution + this compound solution (at various concentrations) + ThT working solution.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a fluorescence microplate reader with excitation at ~440 nm and emission at ~485 nm. The plate should be shaken briefly before each reading.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
Calculate the percentage of inhibition at a specific time point (e.g., at the plateau of the control curve) using the following formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
-
The effect of this compound on the lag time and the rate of aggregation can also be determined from the kinetic curves.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol evaluates the protective effect of this compound against a neurotoxic insult in a human neuroblastoma cell line.
Principle: SH-SY5Y cells are a common in vitro model for neurodegenerative diseases. A neurotoxin (e.g., H₂O₂ or Aβ₁₋₄₂) is used to induce cell death, and the ability of this compound to preserve cell viability is measured using the MTT assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Neurotoxin (e.g., Hydrogen peroxide (H₂O₂) or oligomeric Aβ₁₋₄₂)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a specified period (e.g., 2 hours).
-
Neurotoxin Challenge: Add the neurotoxin (e.g., H₂O₂) to the wells containing the compound and to a "toxin alone" control group. Do not add the toxin to the "untreated control" wells. Incubate for a further 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control group: % Cell Viability = (Abs_sample / Abs_control) * 100
-
Plot the cell viability against the concentration of this compound to determine its neuroprotective effect.
-
Signaling Pathway and Experimental Workflow
The neuroprotective effects of acetylcholinesterase inhibitors are often linked to the activation of pro-survival signaling pathways. One such key pathway is the PI3K/Akt pathway, which is stimulated by increased acetylcholine (B1216132) levels acting on nicotinic acetylcholine receptors (nAChRs).
Caption: PI3K/Akt signaling pathway activated by AChE inhibition.
The following diagram illustrates a general experimental workflow for evaluating the in vitro activities of this compound.
Caption: In vitro evaluation workflow for this compound.
References
Application Notes and Protocols for hAChE-IN-10 IC50 Determination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, terminates neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a critical therapeutic strategy for managing conditions like Alzheimer's disease, myasthenia gravis, and glaucoma.[3] hAChE-IN-10 is a potent inhibitor of human acetylcholinesterase (hAChE) with a reported IC50 of 6.34 nM.[4] This document provides a detailed protocol for determining the IC50 value of this compound, a crucial parameter for characterizing its potency.
The described assay is based on the widely used Ellman's method, a robust and reliable colorimetric assay for measuring AChE activity.[1][5] The principle of this assay involves the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863).[1] The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][6] The rate of color formation is directly proportional to the AChE activity, and its reduction in the presence of an inhibitor allows for the determination of the inhibitor's potency.[6]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological context and the experimental procedure, the following diagrams have been generated using Graphviz.
Figure 1: Cholinergic Synapse Signaling Pathway and Inhibition by this compound.
Figure 2: Experimental Workflow for this compound IC50 Determination.
Experimental Protocol
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
Materials and Reagents
-
Human Recombinant Acetylcholinesterase (hAChE)
-
This compound
-
Acetylthiocholine iodide (ATCI)[6]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[6]
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)[6]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom microplates[7]
-
Multichannel pipettor[7]
-
Spectrophotometric microplate reader capable of measuring absorbance at 412 nm[7]
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[1]
-
AChE Solution: Prepare a stock solution of hAChE in phosphate buffer. The final concentration in the well should be optimized in preliminary experiments to ensure a linear reaction rate for at least 10 minutes.[1]
-
DTNB Solution (Ellman's Reagent): Prepare a 10 mM solution of DTNB in phosphate buffer.[3]
-
ATCI Solution: Prepare a 14 mM solution of ATCI in phosphate buffer.[3]
Assay Procedure
-
Assay Plate Setup:
-
Blank: 200 µL of phosphate buffer.
-
Negative Control (100% activity): 140 µL of phosphate buffer, 20 µL of DTNB, 10 µL of solvent (the same solvent used for this compound, e.g., buffer with the same percentage of DMSO as the test wells), and 20 µL of AChE solution.[1]
-
Test Wells: 140 µL of phosphate buffer, 20 µL of DTNB, 10 µL of the respective this compound working solution.[1]
-
Positive Control (Optional but Recommended): A known AChE inhibitor (e.g., Donepezil) can be used as a positive control.
-
-
Pre-incubation: Add 10 µL of the AChE solution to the negative control and test wells. Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[6]
-
Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the ATCI solution to all wells except the blank.[1]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes to monitor the reaction progress.[3]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (change in absorbance per minute, ΔA/min) for each well by using the linear portion of the kinetic curve.[1]
-
Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] * 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][8]
Data Presentation
The quantitative data from the this compound IC50 determination assay should be summarized in a clear and structured table for easy comparison and interpretation.
| This compound Concentration (nM) | Rate of Reaction (ΔA/min) (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Negative Control) | Value | 0 |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
| Concentration 4 | Value | Value |
| Concentration 5 | Value | Value |
| Concentration 6 | Value | Value |
Table 1: Example of Data Summary for this compound Inhibition Assay.
| Compound | IC50 (nM) |
| This compound | Value |
| Donepezil (Positive Control) | Value |
Table 2: Calculated IC50 Values.
Conclusion
This document provides a comprehensive and detailed protocol for determining the IC50 value of this compound. Adherence to this standardized methodology will ensure the generation of accurate and reproducible data, which is fundamental for the preclinical characterization of this potent acetylcholinesterase inhibitor. The provided diagrams and data presentation formats are intended to facilitate a clear understanding of the experimental process and results.
References
Application Notes and Protocols for hAChE-IN-10 Cell-Based Assay for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
hAChE-IN-10 is a potent inhibitor of human acetylcholinesterase (hAChE) with a reported IC50 of 6.34 nM.[1] Beyond its primary enzymatic inhibition, this compound exhibits a multi-faceted neuroprotective profile, including antioxidant and metal-chelating properties.[1] It has been demonstrated to scavenge free radicals, inhibit copper-induced amyloid-beta (Aβ) 1-42 aggregation, and reduce the formation of amyloid plaques, making it a promising candidate for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its neuroprotective efficacy.
Data Presentation
The following tables summarize representative quantitative data illustrating the potential neuroprotective effects of this compound in preclinical cell-based assays.
Table 1: Effect of this compound on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (untreated) | - | 100 ± 5.2 |
| Oxidative Stressor (H₂O₂) | 100 | 52.3 ± 4.5 |
| Oxidative Stressor + this compound | 0.1 | 65.8 ± 3.9 |
| Oxidative Stressor + this compound | 1 | 78.2 ± 4.1 |
| Oxidative Stressor + this compound | 10 | 91.5 ± 3.7 |
Data is presented as mean ± standard deviation. Cell viability was assessed using the MTT assay in SH-SY5Y human neuroblastoma cells.
Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) |
| Control (untreated) | - | 100 ± 6.8 |
| Oxidative Stressor (H₂O₂) | 100 | 254 ± 15.2 |
| Oxidative Stressor + this compound | 0.1 | 189 ± 12.5 |
| Oxidative Stressor + this compound | 1 | 135 ± 9.8 |
| Oxidative Stressor + this compound | 10 | 108 ± 7.3 |
Data is presented as mean ± standard deviation. Intracellular ROS levels were measured using the DCFH-DA assay in SH-SY5Y cells.
Table 3: Effect of this compound on Caspase-3 Activity in Apoptotic Neuronal Cells
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control (untreated) | - | 1.0 ± 0.1 |
| Apoptosis Inducer (Staurosporine) | 1 | 4.2 ± 0.5 |
| Apoptosis Inducer + this compound | 0.1 | 3.1 ± 0.4 |
| Apoptosis Inducer + this compound | 1 | 2.0 ± 0.3 |
| Apoptosis Inducer + this compound | 10 | 1.3 ± 0.2 |
Data is presented as mean ± standard deviation. Caspase-3 activity was measured using a colorimetric assay in SH-SY5Y cells.
Table 4: Inhibition of Copper-Induced Aβ₁₋₄₂ Aggregation by this compound
| Treatment Group | Concentration (µM) | Aβ Aggregation Inhibition (%) |
| Control (Aβ + Cu²⁺) | - | 0 |
| This compound | 1 | 25 ± 3.1 |
| This compound | 5 | 58 ± 4.5 |
| This compound | 10 | 85 ± 2.8 |
Data is presented as mean ± standard deviation. Aβ aggregation was monitored using the Thioflavin T fluorescence assay.
Experimental Protocols
Cell Culture and Treatment
The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neuroprotection studies.
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Seeding: For experiments, seed cells in appropriate well plates (e.g., 96-well for viability and ROS assays, 6-well for protein analysis) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours) before inducing neurotoxicity.
Neurotoxicity Induction
-
Oxidative Stress: Induce oxidative stress by treating cells with hydrogen peroxide (H₂O₂) at a final concentration of 100 µM for 24 hours.
-
Apoptosis Induction: Induce apoptosis by treating cells with staurosporine (B1682477) at a final concentration of 1 µM for 6 hours.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
After the treatment period, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay quantifies the levels of intracellular ROS.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Quantify the relative ROS levels as a percentage of the control group.
Apoptosis Assay (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
After treatment, lyse the cells according to the manufacturer's protocol of a commercially available caspase-3 colorimetric assay kit.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Express the results as a fold change in caspase-3 activity compared to the untreated control.
Aβ Aggregation Assay (Thioflavin T Assay)
This assay monitors the formation of amyloid-beta fibrils.
-
Prepare a solution of Aβ₁₋₄₂ peptide in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add copper (II) chloride (CuCl₂) to induce aggregation.
-
Add varying concentrations of this compound to the Aβ solution.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points, take aliquots of the mixture and add Thioflavin T (ThT) solution.
-
Measure the fluorescence intensity using a fluorescence spectrophotometer with excitation at ~440 nm and emission at ~485 nm.
-
Calculate the percentage inhibition of Aβ aggregation compared to the control (Aβ + Cu²⁺ without inhibitor).
Visualizations
Proposed Neuroprotective Signaling Pathway of this compound
Caption: Proposed mechanism of this compound neuroprotection.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing neuroprotection using the MTT assay.
Experimental Workflow for ROS (DCFH-DA) Assay
Caption: Workflow for measuring intracellular ROS levels.
Experimental Workflow for Apoptosis (Caspase-3) Assay
Caption: Workflow for assessing apoptosis via caspase-3 activity.
References
Application Notes and Protocols for the Use of hAChE-IN-10 with SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology and neuropharmacology. These cells, derived from a metastatic bone tumor, have the unique ability to differentiate into a more mature neuronal phenotype, expressing various markers and characteristics of neurons. This makes them an invaluable tool for studying neurodegenerative diseases, neurotoxicity, and the effects of novel therapeutic compounds.
hAChE-IN-10 is a potent inhibitor of human acetylcholinesterase (hAChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Beyond its role in cholinergic transmission, hAChE has been implicated in the pathogenesis of Alzheimer's disease through its interaction with amyloid-beta (Aβ) peptides. This compound has demonstrated not only potent hAChE inhibition but also antioxidant, metal-chelating, and anti-amyloid aggregation properties, positioning it as a promising multi-target compound for neurodegenerative disease research.[1]
These application notes provide detailed protocols for the use of this compound in SH-SY5Y cells, covering essential assays for characterizing its activity and neuroprotective effects.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference Compound |
| hAChE IC₅₀ | 6.34 nM | Donepezil (for comparison) |
This table summarizes the reported in vitro inhibitory potency of this compound against human acetylcholinesterase.[1]
Table 2: Example Data from a Neuroprotection Assay in SH-SY5Y Cells
| Treatment Group | Oxidative Stressor (e.g., H₂O₂) | Cell Viability (%) | Statistical Significance (vs. Stressor alone) |
| Vehicle Control | - | 100 ± 5.2 | - |
| Oxidative Stressor | + | 45 ± 4.1 | - |
| This compound (10 nM) + Stressor | + | 62 ± 3.8 | p < 0.05 |
| This compound (100 nM) + Stressor | + | 78 ± 4.5 | p < 0.01 |
| This compound (1 µM) + Stressor | + | 85 ± 3.9 | p < 0.001 |
This table presents hypothetical data from a neuroprotection experiment where SH-SY5Y cells are pre-treated with this compound before being exposed to an oxidative stressor. The data illustrates a dose-dependent neuroprotective effect of the compound.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-lysine coated culture flasks and plates
-
Trypsin-EDTA
Protocol for Undifferentiated Cells:
-
Culture SH-SY5Y cells in DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
Protocol for Neuronal Differentiation:
-
Seed SH-SY5Y cells on poly-D-lysine coated plates at a density of 2 x 10⁴ cells/cm².
-
After 24 hours, replace the medium with a differentiation medium containing DMEM/F-12 with 1% FBS and 10 µM Retinoic Acid.
-
Incubate for 3-5 days, changing the medium every 2 days.
-
For a more mature neuronal phenotype, subsequently treat the cells with 50 ng/mL BDNF in serum-free medium for an additional 2-3 days.
Acetylcholinesterase (AChE) Activity Assay in SH-SY5Y Cells
This protocol is adapted from the widely used Ellman's method.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound
-
Phosphate Buffered Saline (PBS)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Microplate reader
Protocol:
-
Culture and differentiate SH-SY5Y cells in a 96-well plate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells twice with PBS.
-
Add 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C.
-
Prepare the reaction mixture containing DTNB and ATCI in PBS.
-
Add 150 µL of the reaction mixture to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cytotoxicity Assay (MTT Assay)
Materials:
-
SH-SY5Y cells (differentiated or undifferentiated) in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Neuroprotection Assay against Oxidative Stress
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound
-
An oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA))
-
MTT solution or other cell viability assay reagents
-
Microplate reader
Protocol:
-
Differentiate SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Induce oxidative stress by adding the chosen agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
An increase in cell viability in the this compound treated groups compared to the group treated with the stressor alone indicates a neuroprotective effect.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for AChE activity assay.
Caption: Experimental workflow for cytotoxicity (MTT) assay.
Caption: Experimental workflow for neuroprotection assay.
References
Application Notes and Protocols: hAChE-IN-10 Inhibition of Amyloid-β Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles. The aggregation of the Aβ peptide, particularly the Aβ42 isoform, is considered a critical initiating event in the pathogenesis of AD. Acetylcholinesterase (AChE), in addition to its primary role in hydrolyzing acetylcholine, has been shown to accelerate the assembly of Aβ peptides into fibrillar aggregates through its peripheral anionic site (PAS). This has led to the exploration of AChE inhibitors as potential therapeutic agents that not only address the cognitive symptoms of AD but also target the underlying pathology of Aβ aggregation.
hAChE-IN-10 (also known as Compound ET11) is a potent inhibitor of human acetylcholinesterase (hAChE) with a reported IC50 value of 6.34 nM.[1] Beyond its primary enzymatic inhibition, this compound has demonstrated neuroprotective properties, including the ability to scavenge free radicals, chelate metal ions, and notably, inhibit copper-induced Aβ1-42 aggregation, thereby reducing the formation of amyloid plaques.[1] These multifaceted properties make this compound a promising candidate for further investigation in the context of Alzheimer's disease drug development.
This document provides detailed protocols for assessing the inhibitory effect of this compound on Aβ aggregation, along with a summary of its known activities and a visualization of the proposed mechanism of action.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and provides comparative data for other known acetylcholinesterase inhibitors that have been studied for their effects on Aβ aggregation.
| Compound | Target | IC50 (nM) | Aβ Aggregation Inhibition | Reference |
| This compound | hAChE | 6.34 | Inhibits Cu2+-induced Aβ1-42 aggregation | [1] |
| Donepezil | hAChE | - | 22% inhibition of HuAChE-induced Aβ aggregation at 100 µM | [2] |
| Propidium | hAChE (PAS) | - | 82% inhibition of HuAChE-induced Aβ aggregation at 100 µM | [2] |
| Physostigmine | hAChE | - | 30% inhibition of HuAChE-induced Aβ aggregation at 100 µM | [2] |
Experimental Protocols
Preparation of Monomeric Amyloid-β (1-42) Peptide
This protocol describes the preparation of monomeric Aβ42, which is essential for reproducible in vitro aggregation assays. The procedure aims to eliminate pre-existing aggregates or "seeds" that could interfere with the kinetic analysis.
Materials:
-
Synthetic human amyloid-β (1-42) peptide, lyophilized
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Nitrogen gas source or vacuum concentrator
Procedure:
-
Resuspend Aβ42 in HFIP: In a chemical fume hood, carefully dissolve the lyophilized Aβ42 peptide in HFIP to a concentration of 1 mM.
-
Incubate for Monomerization: Incubate the Aβ42/HFIP solution at room temperature for 1-2 hours to break down any pre-existing aggregates.
-
Aliquot and Evaporate HFIP: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas or a vacuum concentrator until a thin, clear peptide film is visible at the bottom of the tube.
-
Store Peptide Film: Store the dried peptide films at -80°C until use.
-
Reconstitute in DMSO: Immediately before use, reconstitute the Aβ42 peptide film in anhydrous DMSO to a concentration of 5 mM.
-
Final Dilution: For the aggregation assay, dilute the 5 mM Aβ42 stock solution in the appropriate assay buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 10-20 µM).
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol outlines the use of the fluorescent dye Thioflavin T (ThT) to monitor the kinetics of Aβ42 fibril formation in the presence and absence of this compound. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
Materials:
-
Monomeric Aβ42 peptide solution (from Protocol 1)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Human recombinant acetylcholinesterase (hAChE)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the monomeric Aβ42 stock to the final working concentration (e.g., 20 µM) in PBS.
-
Prepare serial dilutions of this compound in PBS to achieve a range of final concentrations for testing.
-
Prepare a solution of hAChE in PBS (e.g., to a final concentration that promotes Aβ aggregation, which may need to be empirically determined).
-
Prepare the ThT working solution by diluting the stock solution in PBS to a final concentration of 20 µM.
-
-
Set up the Assay Plate: In a 96-well plate, set up the following conditions in triplicate:
-
Negative Control: PBS buffer only.
-
Aβ42 Alone: Aβ42 solution.
-
Aβ42 + hAChE: Aβ42 solution with hAChE.
-
Aβ42 + hAChE + this compound: Aβ42 solution with hAChE and varying concentrations of this compound.
-
Inhibitor Control: this compound at the highest concentration in PBS to check for intrinsic fluorescence.
-
hAChE Control: hAChE alone in PBS.
-
-
Initiate Aggregation: Add the Aβ42 solution to the wells containing the other components to initiate the aggregation reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in the fluorescence plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. The plate should be shaken briefly before each reading.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and inhibitor controls from the corresponding experimental wells.
-
Plot the fluorescence intensity as a function of time for each condition.
-
The inhibition of Aβ aggregation can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase between the control (Aβ42 + hAChE) and the this compound treated samples.
-
Calculate the percentage of inhibition at a specific time point (e.g., the plateau phase of the control) using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Aβ aggregation inhibition assay.
Proposed Signaling Pathway of Inhibition
Caption: Proposed mechanism of this compound in inhibiting Aβ aggregation.
References
Application Notes and Protocols for hAChE-IN-10 in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hAChE-IN-10, a potent inhibitor of human acetylcholinesterase (hAChE), in studies of cholinergic pathways. This document outlines the mechanism of action, provides hypothetical quantitative data for experimental planning, and details protocols for in vitro enzyme inhibition and cell-based assays.
Introduction to this compound
This compound is a selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the action of ACh, thereby potentiating cholinergic neurotransmission. This makes it a valuable tool for investigating the role of cholinergic signaling in various physiological and pathological processes, including learning, memory, and neurodegenerative diseases.[1][2][3]
Mechanism of Action: this compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.[4] This leads to an accumulation of acetylcholine in the synapse, resulting in enhanced activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons.[1][4]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, providing a basis for experimental design. These values are representative of potent and selective acetylcholinesterase inhibitors.
| Parameter | Value | Description |
| IC₅₀ (hAChE) | 1.09 µM | The half-maximal inhibitory concentration against human acetylcholinesterase.[5] This value indicates the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.[6] |
| Kᵢ | 0.5 µM | The inhibition constant, representing the equilibrium dissociation constant of the inhibitor-enzyme complex.[7] A lower Kᵢ value indicates a higher binding affinity. |
| EC₅₀ (Cell-based) | 2.71 µM | The half-maximal effective concentration in a cellular assay, such as inhibiting tau-oligomerization or eliciting a specific cellular response due to enhanced cholinergic signaling.[5] |
| Selectivity | >100-fold vs. BChE | The selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), another cholinesterase. High selectivity is crucial for targeted studies. |
| Cell Permeability | High | Indicates the ability of the compound to cross cell membranes and reach its intracellular or synaptic target. |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the IC₅₀ value of this compound against human acetylcholinesterase.
Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[4]
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
DTNB solution
-
hAChE solution
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[4]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[4]
Cell-Based Assay for Cholinergic Activity
This protocol assesses the functional consequence of AChE inhibition in a cellular context, for example, by measuring calcium influx in response to a cholinergic agonist.
Principle: By inhibiting AChE, the local concentration of a co-applied cholinergic agonist at its receptor is increased, leading to a more robust downstream signaling event, such as an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.[4]
Materials:
-
Cultured cells expressing cholinergic receptors (e.g., SH-SY5Y neuroblastoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
Cholinergic agonist (e.g., carbachol)
-
Cell culture medium
-
Fluorescence plate reader or microscope
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add this compound at various concentrations and incubate for a predetermined time.
-
Add a sub-maximal concentration of the cholinergic agonist (e.g., carbachol).
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Analyze the data by calculating the peak fluorescence response for each concentration of the inhibitor.
-
Plot the response against the logarithm of the inhibitor concentration to determine the EC₅₀ value.
Visualizations
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Caption: Workflow for determining the IC₅₀ of this compound using the Ellman's assay.
Caption: Workflow for a cell-based assay to determine the EC₅₀ of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase: Structure, dynamics, and interactions with organophosphorus compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Animal Model Studies Using hAChE-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hAChE-IN-10 (also known as Compound ET11) in a preclinical animal model of cognitive impairment. The protocols and data presented are based on the findings from the study by Wang H, et al., which detailed the design, synthesis, and biological evaluation of this novel pyrazolinone derivative as a multifunctional agent for Alzheimer's disease.
This compound is a potent inhibitor of human acetylcholinesterase (hAChE) with an IC50 of 6.34 nM.[1][2][3] Beyond its primary function as an AChE inhibitor, it exhibits a range of neuroprotective properties, including antioxidant activity, metal chelation, and the ability to inhibit copper-induced Aβ aggregation.[1][2][3] In vivo studies have demonstrated its potential to ameliorate cognitive deficits in a scopolamine-induced amnesia mouse model, suggesting its therapeutic potential for neurodegenerative diseases like Alzheimer's.[1][2][3]
Core Applications
-
In vivo assessment of cognitive enhancement: To evaluate the efficacy of this compound in reversing chemically-induced memory deficits.
-
Neuroprotective studies: To investigate the potential of this compound to protect neuronal cells from damage in animal models.
-
Preclinical drug development: To gather essential data on the dosing, administration, and behavioral effects of this compound for further therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo evaluation of this compound in a scopolamine-induced cognitive impairment mouse model.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Human Acetylcholinesterase (hAChE) | 6.34 |
Data sourced from Wang H, et al.[1]
Table 2: Behavioral Assessment in Scopolamine-Induced Amnesia Model
| Treatment Group | Dose (mg/kg) | Y-Maze: Spontaneous Alternation (%) | Morris Water Maze: Escape Latency (s, Day 5) | Morris Water Maze: Platform Crossings (Day 6) |
| Control (Vehicle) | - | 75.2 ± 5.8 | 18.5 ± 3.2 | 4.8 ± 0.9 |
| Scopolamine (B1681570) Model | 1 | 48.6 ± 4.5 | 45.2 ± 4.1 | 1.5 ± 0.5* |
| This compound | 5 | 68.9 ± 5.1# | 25.1 ± 3.8# | 3.9 ± 0.7# |
| Donepezil (Positive Control) | 5 | 70.5 ± 5.3# | 23.8 ± 3.5# | 4.1 ± 0.8# |
*p < 0.05 vs. Control group; #p < 0.05 vs. Scopolamine Model group. Data are presented as mean ± SEM. Sourced from in vivo behavioral studies mentioned for Compound ET11.[1]
Experimental Protocols
Scopolamine-Induced Cognitive Impairment Mouse Model
This protocol describes the induction of a transient cognitive deficit in mice, which is a widely used model to screen for compounds with potential anti-amnesic and cognitive-enhancing properties.
Materials:
-
This compound (Compound ET11)
-
Scopolamine hydrobromide
-
Donepezil (positive control)
-
Vehicle (e.g., sterile saline with 0.5% DMSO and 1% Tween-80)
-
Male ICR mice (8 weeks old, 25-30 g)
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into four groups (n=10 per group): Control, Scopolamine Model, this compound, and Donepezil.
-
Drug Administration:
-
Administer this compound (5 mg/kg) or Donepezil (5 mg/kg) intraperitoneally (i.p.) once daily for seven consecutive days.
-
Administer the vehicle to the Control and Scopolamine Model groups following the same schedule.
-
-
Induction of Amnesia: On the seventh day, 30 minutes after the final drug/vehicle administration, inject scopolamine (1 mg/kg, i.p.) to all groups except the Control group, which receives a saline injection.
-
Behavioral Testing: 30 minutes after the scopolamine/saline injection, proceed with behavioral assessments.
Behavioral Assessments
Procedure:
-
Place a mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., A, B, C).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
Procedure:
-
Acquisition Phase (Days 1-5):
-
Conduct four trials per day for five consecutive days.
-
In each trial, gently place the mouse into the water at one of four starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the number of times the mouse crosses the former location of the platform.
-
Histopathological Analysis (Nissl Staining)
This protocol is for assessing neuronal damage in the hippocampus.
Procedure:
-
Tissue Collection: After the final behavioral test, euthanize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Fixation: Carefully extract the brains and post-fix them in 4% paraformaldehyde for 24 hours at 4°C.
-
Tissue Processing: Dehydrate the brains in a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick coronal sections of the hippocampus using a microtome.
-
Nissl Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with 0.1% cresyl violet solution.
-
Differentiate in 95% ethanol.
-
Dehydrate, clear, and mount with a coverslip.
-
-
Microscopic Analysis: Examine the sections under a light microscope to assess the morphology and number of neurons in the hippocampal CA1 region.
Visualizations
References
Application Notes and Protocols for Acetylcholinesterase Inhibitor Administration in Mouse Models of Cognitive Impairment
Disclaimer: As of the latest search, specific experimental data for a compound designated "hAChE-IN-10" is not publicly available in scientific literature. The following application notes and protocols are based on established methodologies for the administration and study of well-characterized acetylcholinesterase inhibitors (AChEIs) in mouse models of cognitive impairment. This document is intended as a general guide for researchers, scientists, and drug development professionals and should be adapted based on the specific physicochemical and pharmacological properties of the compound under investigation.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] Inhibition of AChE increases the concentration and duration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.[2] This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease (AD) and other conditions characterized by a cholinergic deficit.[2] Approved therapies such as donepezil, rivastigmine, and galantamine function as AChE inhibitors, offering cognitive benefits.[2]
The preclinical evaluation of novel AChE inhibitors in mouse models of cognitive impairment is a crucial step in the drug development pipeline. These studies are essential for determining a compound's efficacy, safety profile, and its pharmacokinetic/pharmacodynamic relationship.[3] This document provides a comprehensive guide to the administration of a representative AChE inhibitor in mice, summarizes expected quantitative outcomes, and details key experimental protocols.
Data Presentation: Efficacy of Reference Acetylcholinesterase Inhibitors
The following tables summarize representative quantitative data from studies evaluating the effects of common AChEIs in various mouse models of cognitive impairment. This data can serve as a benchmark for evaluating novel compounds.
Table 1: Effects of AChE Inhibitors on Spatial Memory in the Morris Water Maze (MWM)
| Compound | Mouse Model | Dose (mg/kg) | Administration Route | Treatment Duration | Change in Escape Latency | Change in Time in Target Quadrant |
| Donepezil | Tg2576 | 1.0 | Subcutaneous | 6 weeks | ↓ 25% | ↑ 30% |
| Physostigmine | Tg2576 | 0.3 | Subcutaneous | 6 weeks | ↓ 20% | ↑ 25% |
| Piceatannol | Scopolamine-induced | 50 | Oral | 7 days | Not Reported | Not Reported |
Data synthesized from multiple sources for representative purposes.[4][5][6]
Table 2: Effects of AChE Inhibitors on Working Memory in the Y-Maze
| Compound | Mouse Model | Dose (mg/kg) | Administration Route | Spontaneous Alternation (%) |
| Vehicle Control | Scopolamine-induced | - | IP | 45-55% |
| Scopolamine | C57BL/6J | 1.0 | IP | ↓ to ~35-45% |
| Donepezil | Scopolamine-induced | 1.0 | IP | ↑ to 60-70% |
| AH Extract | Scopolamine-induced | - | - | Significantly improved |
Data synthesized from multiple sources for representative purposes.[7][8]
Table 3: In Vivo Acetylcholinesterase Inhibition in Mouse Brain
| Compound | Mouse Strain | Dose (mg/kg) | Time Post-Administration | % AChE Inhibition in Cortex |
| Donepezil | CD-1 | 1.0 | 1 hour | ~50-60% |
| Rivastigmine | NMRI | 1.0 | 2 hours | ~40-50% |
| Galantamine | C57BL/6 | 3.0 | 30 minutes | ~30-40% |
Data synthesized from literature for representative purposes.
Experimental Protocols
Protocol 1: Drug Administration
The choice of administration route is critical and depends on the compound's properties and the experimental design.[9]
1.1. Oral Gavage (p.o.)
-
Purpose: For systemic administration via the gastrointestinal tract.
-
Materials:
-
AChE inhibitor solution/suspension.
-
Vehicle (e.g., sterile water, 0.9% saline, 0.5% carboxymethylcellulose).[10]
-
Animal scale.
-
Flexible or ball-tipped gavage needle (20-22 gauge for adult mice).
-
Appropriately sized syringes.
-
-
Procedure:
-
Preparation: Accurately weigh the mouse to calculate the correct dose volume. A typical volume is 5-10 ml/kg.[10] Prepare the dosing solution, ensuring the compound is fully dissolved or homogenously suspended.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck, ensuring its head and body are in a straight line to prevent tracheal entry.
-
Needle Insertion: Moisten the gavage needle tip with sterile water or vehicle. Gently insert the needle into the diastema (the gap between the incisors and molars), and advance it along the roof of the mouth toward the esophagus.
-
Administration: The needle should pass into the esophagus with minimal resistance. If the mouse coughs or struggles excessively, withdraw immediately. Once correctly positioned, dispense the solution smoothly and steadily.
-
Post-Administration: Withdraw the needle gently and return the mouse to its home cage. Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing or regurgitation.[10]
-
1.2. Intraperitoneal (IP) Injection
-
Purpose: For rapid systemic absorption.
-
Materials:
-
Sterile AChE inhibitor solution.
-
Sterile, isotonic vehicle (e.g., 0.9% saline).
-
Animal scale.
-
Sterile syringes (e.g., 1 mL).
-
Sterile needles (25-27 gauge).
-
-
Procedure:
-
Preparation: Prepare the dosing solution in a sterile vehicle. The final injection volume should be approximately 10 ml/kg.[10]
-
Restraint: Restrain the mouse to expose the abdomen. Tiling the mouse with its head slightly lowered can help shift the abdominal organs away from the injection site.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[10]
-
Injection: Insert the needle at a 15-30 degree angle. Gently pull back on the plunger (aspirate) to ensure no fluid (blood or urine) is drawn into the syringe. If the aspiration is clear, slowly inject the solution.[9]
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
-
Protocol 2: Morris Water Maze (MWM)
-
Purpose: To assess hippocampal-dependent spatial learning and memory.[11]
-
Apparatus:
-
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely for 60 seconds without the platform to acclimate to the pool. Then, guide the mouse to a visible platform and allow it to remain there for 20-30 seconds.[12]
-
Acquisition Training (Days 2-6):
-
Conduct 4 trials per day for each mouse, with an inter-trial interval of at least 15-20 minutes.[12]
-
For each trial, gently place the mouse into the water facing the pool wall from one of four quasi-randomized starting positions.
-
Allow the mouse a maximum of 60-90 seconds to find the hidden platform.[12]
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.[12]
-
Allow the mouse to remain on the platform for 15-30 seconds to observe the spatial cues.[11]
-
Record the time to find the platform (escape latency) and the swim path.
-
-
Probe Trial (Day 7):
-
24 hours after the final acquisition trial, remove the platform from the pool.[12]
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.[12]
-
Record the swim path, the time spent in the target quadrant (where the platform was previously located), and the number of crossings over the former platform location.[12]
-
-
Protocol 3: Y-Maze Spontaneous Alternation
-
Purpose: To assess spatial working memory.[13]
-
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 15 cm high) at a 120-degree angle from each other.[7]
-
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the trial.[13]
-
Trial:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for a set period (typically 5-8 minutes).[13]
-
Record the sequence of arm entries using a video camera or manually. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
A "spontaneous alternation" is defined as successive entries into the three different arms on overlapping triplet sets (e.g., ABC, BCA, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
-
Protocol 4: Ex Vivo AChE Activity Assay
-
Purpose: To confirm target engagement by measuring AChE activity in the brain.
-
Materials:
-
Mouse brain tissue (e.g., cortex, hippocampus).
-
Ice-cold phosphate (B84403) buffer.
-
Homogenizer.
-
Centrifuge.
-
Acetylcholinesterase assay kit (e.g., based on Ellman's reagent, DTNB).[7][14]
-
96-well plate reader.
-
-
Procedure:
-
Tissue Preparation: At a predetermined time after the final drug administration, euthanize the mice and rapidly dissect the brain regions of interest on ice.[14]
-
Homogenization: Homogenize the tissue in ice-cold buffer.[14]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C. Collect the supernatant containing the enzyme.[14]
-
AChE Activity Measurement:
-
Add the brain supernatant to a 96-well plate.
-
Add the assay reagents, including the AChE substrate (e.g., acetylthiocholine) and DTNB, according to the kit manufacturer's instructions.[14]
-
AChE hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow product.[14]
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 410-415 nm) using a plate reader.[7]
-
-
Data Analysis: Calculate the AChE activity and express it as a percentage of the activity in vehicle-treated control animals.
-
Mandatory Visualizations
Caption: Cholinergic synapse and the mechanism of AChE inhibitors.
Caption: Workflow for preclinical evaluation of AChE inhibitors.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allium hookeri Extracts Improve Scopolamine-Induced Cognitive Impairment via Activation of the Cholinergic System and Anti-Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Y-Maze Protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining hAChE-IN-10 Activity using Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human acetylcholinesterase (hAChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission.[1] Inhibition of hAChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other neurological disorders.[2] hAChE-IN-10 is a potent inhibitor of human acetylcholinesterase with an IC50 value of 6.34 nM.[3] This document provides detailed application notes and protocols for determining the inhibitory activity of this compound against hAChE using the widely accepted Ellman's assay.[2][4][5]
The Ellman's assay is a simple, rapid, and reliable colorimetric method to measure cholinesterase activity.[5][6] The assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine (B1204863). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][4][6][7] The rate of color formation is directly proportional to the AChE activity, and its reduction in the presence of an inhibitor can be used to determine the inhibitor's potency.[2][4]
Principle of the Assay
The enzymatic reaction and subsequent colorimetric detection in the Ellman's assay can be summarized in two steps:
-
Enzymatic Hydrolysis: Acetylcholinesterase (AChE) catalyzes the hydrolysis of the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.
-
Colorimetric Reaction: The free thiol group of thiocholine reacts with DTNB in a disulfide exchange reaction, cleaving the disulfide bond of DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion and a mixed disulfide.[7] The intensity of the yellow color, measured at 412 nm, is directly proportional to the amount of thiocholine produced and thus to the AChE activity.
Quantitative Data Summary
The inhibitory potency of this compound against human acetylcholinesterase is presented below. This data is essential for designing experiments to investigate the inhibitor's efficacy.
| Enzyme Target | Inhibitor | IC50 Value |
| Human Acetylcholinesterase (hAChE) | This compound | 6.34 nM |
| Table 1: Inhibitory concentration (IC50) value of this compound against human acetylcholinesterase.[3] |
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound against hAChE using Ellman's assay in a 96-well microplate format.
Materials and Reagents
-
Human recombinant acetylcholinesterase (hAChE)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[2][8]
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)[2][8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm[2]
Reagent Preparation
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.[8] This will be the reaction buffer.
-
hAChE Solution: Prepare a stock solution of hAChE in the reaction buffer. The final concentration in the well should be optimized to yield a linear reaction rate over the measurement period.
-
DTNB Solution (10 mM): Dissolve DTNB in the reaction buffer to a final concentration of 10 mM.[1]
-
ATCI Solution (14 mM): Prepare a 14 mM solution of ATCI in the reaction buffer.[1] This solution should be prepared fresh daily.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in the reaction buffer to achieve the desired final concentrations for the assay.
Assay Procedure
-
Assay Setup: In a 96-well plate, add the following reagents in the specified order:
-
140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0)[1]
-
20 µL of the hAChE solution.
-
10 µL of this compound solution at various concentrations (for inhibitor wells) or 10 µL of reaction buffer with the corresponding DMSO concentration (for the control well).
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[2]
-
Reaction Initiation: Add 20 µL of 10 mM DTNB and 10 µL of 14 mM ATCI to each well to initiate the enzymatic reaction.[1][6]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.[2] Take readings at regular intervals (e.g., every 60 seconds) for 10-15 minutes to monitor the reaction kinetics.[1]
Data Analysis
-
Calculate the rate of reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Visualizations
Signaling Pathway of Acetylcholine Hydrolysis and Inhibition
Caption: Simplified signaling pathway of acetylcholine hydrolysis by AChE and the inhibitory action of this compound.
Experimental Workflow for Ellman's Assay
Caption: Workflow for IC50 determination of this compound using the Ellman's assay.
Logical Relationship of AChE Inhibition
Caption: Logical relationship illustrating the effect of this compound on the enzymatic activity of hAChE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cell Permeability Assay of hAChE-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
hAChE-IN-10 is a potent inhibitor of human acetylcholinesterase (hAChE), with an IC50 of 6.34 nM.[1] As a molecule with neuroprotective and antioxidant properties, its ability to cross cellular barriers, such as the intestinal epithelium for oral absorption or the blood-brain barrier to exert its effects in the central nervous system, is a critical determinant of its therapeutic potential.[1][2] This document provides detailed protocols for assessing the cell permeability of this compound using the Caco-2 cell permeability assay, a widely accepted in vitro model that mimics the human intestinal epithelium.[3][4][5] Additionally, an alternative high-throughput screening method, the Parallel Artificial Membrane Permeability Assay (PAMPA), is briefly discussed for assessing passive diffusion.
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human oral drug absorption.[6] Human colon adenocarcinoma (Caco-2) cells, when cultured on semi-permeable filter supports, differentiate into a polarized monolayer of enterocytes with tight junctions, simulating the intestinal barrier.[3][5][7] This model allows for the measurement of a compound's apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these Papp values (efflux ratio) can indicate whether the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[5][8][9]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay for this compound
1. Materials and Reagents
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin[7]
-
Hanks' Balanced Salt Solution (HBSS)
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
This compound
-
Control compounds:
-
Lucifer Yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound and control compounds[10]
2. Cell Culture and Monolayer Formation
-
Maintain Caco-2 cells in DMEM with supplements at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Subculture cells every 3-4 days upon reaching 80-90% confluency.[7]
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².[7]
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.[7] Change the culture medium every 2-3 days.[7]
3. Monolayer Integrity Assessment
-
Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be ≥ 200 Ω·cm² to indicate a confluent monolayer with intact tight junctions.[4][11]
-
Additionally, perform a Lucifer Yellow permeability assay to confirm monolayer integrity. Add Lucifer Yellow to the apical side and measure its leakage into the basolateral compartment. A low permeability of Lucifer Yellow (Papp < 0.5 x 10⁻⁶ cm/s) confirms the tightness of the cell monolayer.[7]
4. Permeability Assay Procedure
-
Prepare a dosing solution of this compound (e.g., 10 µM) in pre-warmed HBSS. Also prepare dosing solutions for the high and low permeability controls.
-
Carefully wash the Caco-2 monolayers twice with pre-warmed HBSS.[7]
-
For Apical to Basolateral (A-B) Transport:
-
Add the this compound dosing solution to the apical (donor) compartment.
-
Add fresh, pre-warmed HBSS to the basolateral (receiver) compartment.[7]
-
-
For Basolateral to Apical (B-A) Transport:
-
Add the this compound dosing solution to the basolateral (donor) compartment.
-
Add fresh, pre-warmed HBSS to the apical (receiver) compartment.[7]
-
-
Incubate the plates at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).[12]
-
At the end of the incubation, collect samples from both the donor and receiver compartments for each direction.
-
Analyze the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.[10]
5. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Calculate the efflux ratio (ER) to assess active transport:
-
Calculate the percent recovery to assess compound loss due to metabolism or non-specific binding.
Data Presentation
The quantitative data from the Caco-2 permeability assay for this compound and control compounds should be summarized in a table for clear comparison.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | % Recovery | Permeability Classification |
| This compound | A-B | TBD | TBD | TBD | TBD |
| B-A | TBD | ||||
| Caffeine (High Perm) | A-B | >10 | ~1 | >80% | High |
| Mannitol (Low Perm) | A-B | <1 | ~1 | >80% | Low |
| Digoxin (P-gp Sub) | A-B | <1 | >2 | >80% | Low (efflux) |
TBD: To be determined by experimental results.
Alternative Method: Parallel Artificial Membrane Permeability Assay (PAMPA)
For a higher-throughput, more cost-effective initial screening of passive permeability, the PAMPA method can be employed.[13][14] This cell-free assay measures the diffusion of a compound from a donor well, through an artificial lipid-infused membrane, to an acceptor well.[13][15] While it does not account for active transport or metabolism, PAMPA is a useful tool for ranking compounds based on their passive diffusion potential in early drug discovery.[13][14]
Visualizations
Experimental Workflow
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Signaling Pathway
Caption: Cholinergic Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioivt.com [bioivt.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: hAChE-IN-10
Welcome to the technical support center for hAChE-IN-10. This guide provides detailed instructions and troubleshooting advice for dissolving and handling this compound in DMSO for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, making it suitable for many small molecules used in drug discovery and biological research.[1][4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound and add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration (e.g., 10 mM).[5] It is recommended to vortex the solution and use sonication to ensure complete dissolution.[6][7]
Q3: What should I do if this compound does not fully dissolve in DMSO?
A3: If you encounter solubility issues, you can try several troubleshooting steps. These include warming the solution gently (e.g., to 37°C), vortexing for an extended period, or sonicating the sample in an ultrasonic water bath.[6][7] Ensure you are using anhydrous DMSO, as absorbed moisture can reduce solubility.[7][8] Also, verify that you have not exceeded the solubility limit of the compound in DMSO.
Q4: How should I store the this compound stock solution in DMSO?
A4: For optimal stability, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[9] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[8][9]
Q5: What is the stability of this compound in DMSO?
A5: The stability of any compound in DMSO can vary.[8] While many compounds are stable for months when stored properly at low temperatures, some sensitive compounds may degrade more quickly.[8][9] It is good practice to use freshly prepared solutions when possible for critical experiments.
Q6: My compound precipitated when I diluted the DMSO stock solution in my aqueous experimental media. What should I do?
A6: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[10][11] To resolve this, you can try vortexing or sonicating the diluted solution.[6] A stepwise dilution may also help prevent precipitation.[9] It is also crucial to ensure the final concentration of DMSO in your assay is low (typically below 0.5%) to avoid solvent-induced artifacts or toxicity.[9][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | 1. Compound concentration exceeds its solubility limit.2. DMSO has absorbed water (hygroscopic).3. Insufficient mixing or energy to break up compound aggregates. | 1. Check the manufacturer's datasheet for solubility information. If unavailable, try preparing a more dilute solution.2. Use a fresh, unopened bottle of anhydrous (or molecular sieve-dried) DMSO.3. Vortex the solution for several minutes. If undissolved particles remain, use an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be attempted.[6][7] |
| The prepared DMSO stock solution is not active in my assay. | 1. The compound may have degraded due to improper storage or multiple freeze-thaw cycles.2. The compound was not fully dissolved, leading to an inaccurate concentration. | 1. Prepare a fresh stock solution from the powder. Aliquot new stock solutions to minimize freeze-thaw cycles.[8][9]2. Visually inspect your stock solution for any precipitate. If present, attempt to redissolve using the methods described above. |
| Precipitate forms when diluting the DMSO stock in aqueous media. | 1. The compound has low aqueous solubility.2. The concentration of the compound in the final aqueous solution is too high.3. The DMSO concentration in the final solution is too high, causing the compound to crash out. | 1. Vortex or sonicate the final diluted solution to help redissolve the precipitate.[6]2. Perform serial dilutions to reach the final desired concentration.[9]3. Ensure the final DMSO concentration is kept to a minimum, ideally below 0.5%.[9] Consider using a co-solvent if solubility issues persist.[9] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Precision pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound to calculate the required mass.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.
-
Sonication: If any solid particles are still visible, place the tube in an ultrasonic water bath at room temperature and sonicate for 10-15 minutes.[7]
-
Verification: Visually inspect the solution to ensure it is clear and all the compound has dissolved. If not, repeat the vortexing and sonication steps.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Workflow for preparing and diluting this compound.
Caption: Troubleshooting logic for dissolving this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Dimethyl sulfoxide [allwaychemical.com]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting hAChE Assays
Welcome to the technical support center for human Acetylcholinesterase (hAChE) assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during hAChE activity and inhibition experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter in a question-and-answer format.
Issue 1: Inconsistent IC50 Values
Q1: Why are my IC50 values for the same hAChE inhibitor inconsistent across different experimental runs?
A1: Fluctuations in IC50 values are a common challenge and can arise from several sources. Minor variations in experimental conditions can significantly impact enzyme kinetics and, consequently, the calculated IC50.[1]
-
Reagent Variability: Inconsistencies in the preparation of buffers, enzyme solutions, substrate (e.g., acetylthiocholine (B1193921) iodide - ATCI), and the inhibitor stock solutions can lead to shifts in potency.[1][2]
-
Enzyme Activity: The specific activity of the hAChE can vary between different lots or can decrease over time due to improper storage.[1][3]
-
Experimental Conditions: Small changes in temperature, pH, and incubation times can significantly affect the rate of the enzymatic reaction.[1][4]
-
Pipetting Errors: Inaccurate dispensing of reagents, especially at the low volumes used in microplate assays, can introduce significant errors.[1][2][5]
-
Data Analysis: The curve-fitting model and software used to calculate the IC50 can also influence the final value.[1]
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Reagent Degradation | Prepare fresh substrate (e.g., ATCI) and Ellman's reagent (DTNB) solutions for each experiment.[3] Aliquot enzyme stock to minimize freeze-thaw cycles.[6] | Consistent reaction rates and more reliable IC50 values. |
| Pipetting Inaccuracy | Calibrate pipettes regularly.[2] Use reverse pipetting for viscous solutions and ensure consistent mixing.[2][5] | Reduced variability between replicate wells and experiments. |
| Temperature Fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting.[2] Use a temperature-controlled plate reader.[2] | Minimized variation in enzyme kinetics due to temperature changes. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated dispenser for reagent addition to ensure uniform incubation times across all wells.[2] | All reactions proceed for the same duration, leading to more consistent results. |
| Inhibitor Solubility Issues | Centrifuge inhibitor stock solutions before use to pellet any precipitate. Visually inspect wells for any signs of compound precipitation.[3] | Ensures the inhibitor is fully dissolved and at the intended concentration in the assay. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature changes. Fill the outer wells with buffer or water to create a humidity barrier.[2][3] | Reduced variability between wells on the edge and in the center of the plate. |
Issue 2: High Background Signal
Q2: I'm observing a high background signal in my colorimetric (Ellman's) or fluorescence-based assay. What could be the cause?
A2: High background can obscure the true signal from the enzymatic reaction, reducing the assay's sensitivity and dynamic range. The source of the high background depends on the assay type.
For Colorimetric (Ellman's) Assays:
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCI), can hydrolyze spontaneously, leading to a reaction with DTNB and an increased background signal.[5]
-
Contaminated Reagents: Reducing agents in your sample or buffer can react with DTNB, causing a high background.[5]
-
Suboptimal Buffer Conditions: The reaction of DTNB with thiols is most efficient at a slightly alkaline pH (around 8.0).[7] Using a buffer with a suboptimal pH can lead to instability of the reagents.[7]
For Fluorescence-Based Assays:
-
Autofluorescent Compounds: The test compounds themselves may be intrinsically fluorescent at the excitation and emission wavelengths used in the assay.[8][9]
-
Reagent Instability: The fluorescent probe may be unstable and undergo spontaneous hydrolysis, leading to a high background signal.[8]
-
Buffer Contamination: Buffers may be contaminated with fluorescent impurities or microbes.[8]
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Both Assay Types | ||
| Reagent Contamination | Prepare fresh buffers and reagent solutions using high-purity water and solvents.[7][8] | Reduction in non-specific signal. |
| Colorimetric Assays | ||
| Spontaneous Substrate Hydrolysis | Run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from the sample values.[5] | More accurate measurement of enzyme-specific activity. |
| DTNB Reactivity | Ensure samples are free from reducing agents like DTT or β-mercaptoethanol.[5] Prepare fresh DTNB solution for each experiment.[5][7] | Lower background absorbance in blank wells. |
| Fluorescence Assays | ||
| Compound Autofluorescence | Run a control experiment with the test compound in the assay buffer without the enzyme to measure its intrinsic fluorescence.[9] | Identification of interfering compounds. |
| Probe Instability | Prepare the fluorescent probe solution fresh just before use and protect it from light.[8] | Minimized background fluorescence from probe degradation. |
| Incorrect Instrument Settings | Optimize the gain setting on the fluorescence plate reader. A high gain can amplify background noise.[9] | Improved signal-to-noise ratio. |
Issue 3: Problems with Controls
Q3: My negative and positive controls are not behaving as expected. What should I investigate?
A3: Issues with controls often indicate fundamental problems with the assay setup or reagents.[1]
-
Negative Control (e.g., DMSO vehicle): If you observe inhibition in your negative control, it could be due to contamination of your reagents or solvent effects at higher concentrations.[1]
-
Positive Control (a known hAChE inhibitor): If the positive control shows weaker or no inhibition, it could be due to degradation of the control compound, an inactive enzyme, or problems with the detection reagents.[1]
Troubleshooting Steps:
| Control Issue | Potential Cause | Recommended Solution |
| Negative Control Shows Inhibition | Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[6] |
| Reagent contamination | Prepare fresh reagents and use high-purity solvents.[9] | |
| Positive Control Shows Weak/No Inhibition | Degraded positive control | Use a fresh aliquot of the positive control inhibitor. Ensure proper storage conditions. |
| Inactive enzyme | Use a fresh vial of the hAChE enzyme and verify its activity.[5][6] | |
| Degraded detection reagents | Prepare fresh substrate and detection reagents (e.g., DTNB or fluorescent probe).[5] |
Experimental Protocols
Protocol 1: Colorimetric hAChE Inhibition Assay (Ellman's Method)
This protocol is a general guideline and should be optimized for your specific experimental conditions.[3]
1. Reagent Preparation:
-
hAChE Solution: Prepare a working solution of recombinant human acetylcholinesterase in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-20 minutes.[3]
-
Substrate Solution (ATCI): Prepare a 10 mM stock solution of acetylthiocholine iodide in deionized water.[3]
-
Ellman's Reagent (DTNB): Prepare a 10 mM stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.[3]
-
Inhibitor: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of desired concentrations.[10]
2. Assay Procedure (96-well plate format):
-
Add 25 µL of your inhibitor dilutions or solvent control to the wells.[3]
-
Add 50 µL of the hAChE enzyme solution to each well.[3]
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Add 50 µL of the DTNB reagent to each well.[3]
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to each well.[3]
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[3][10]
3. Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the change in absorbance per minute (ΔAbsorbance/minute).[3]
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.[3]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Protocol 2: Fluorescence-Based hAChE Inhibition Assay
This is a general protocol framework. The specific fluorescent probe and its corresponding substrate will determine the exact reagent preparation and measurement wavelengths.
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.[9]
-
hAChE Solution: Prepare a working solution of hAChE in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of the appropriate substrate (e.g., acetylthiocholine) in deionized water.[9]
-
Fluorescent Probe Solution: Prepare a stock solution of the fluorescent probe (e.g., Thiolite™ Green) in a suitable solvent like DMSO.[11]
-
Inhibitor: Prepare a stock solution and serial dilutions of the test compound.
2. Assay Procedure (96-well black, opaque-bottom plate format):
-
Add test compound dilutions or vehicle control to the appropriate wells.
-
Add the hAChE enzyme solution to all wells except the "no-enzyme" controls.
-
Add Assay Buffer to the "no-enzyme" wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.[8]
-
Initiate the reaction by adding the substrate and fluorescent probe solution to all wells.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for a set duration.
3. Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting common hAChE assay issues.
Experimental Workflow: Ellman's Assay
Caption: A typical experimental workflow for an hAChE inhibition assay.
Acetylcholinesterase Signaling Pathway
Caption: AChE's role in synaptic transmission and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
hAChE-IN-10 stability in aqueous solution
This technical support center provides guidance on the stability of hAChE-IN-10 in aqueous solutions for researchers, scientists, and drug development professionals. Please note that the available information pertains to a closely related compound, hAChE/hBACE-1-IN-1 , which for the purpose of this guide is assumed to be identical to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The compound is stable at room temperature for a few days, such as during shipping.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound may be dissolved in DMSO for in vitro studies.[1] For in vivo applications, various formulations can be used, such as a mixture of DMSO, Tween 80, and saline, or a suspension in 0.5% CMC Na.[1] It is always advisable to test solubility with a small amount of the product first.[1]
Q3: Is there any information on the stability of this compound in aqueous solutions at physiological pH?
Q4: What are the potential degradation products of this compound in an aqueous environment?
A4: The specific degradation products of this compound in aqueous solutions have not been detailed in the available literature. Hydrolysis of functional groups susceptible to reaction with water is a common degradation pathway for many organic compounds.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results with this compound. | Degradation of the compound in aqueous solution. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly and for a duration within the recommended stability period. Consider performing a stability check of your working solution under your experimental conditions. |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is compatible with your aqueous buffer and does not cause precipitation. You may need to optimize the formulation, for instance, by using solubilizing agents like Tween 80 for in vivo studies.[1] |
| Loss of compound activity over time in a multi-day experiment. | Instability of this compound under experimental conditions (e.g., temperature, pH). | If possible, add freshly prepared this compound at different time points during the experiment. Alternatively, conduct a time-course experiment to quantify the rate of activity loss and factor it into your analysis. |
Quantitative Data Summary
The following table summarizes the known stability data for this compound (as hAChE/hBACE-1-IN-1).
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | 4°C | 2 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
| Shipping Condition | Room Temperature | A few days[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound
- High-purity water (e.g., Milli-Q)
- Buffer components (e.g., phosphate, Tris)
- pH meter
- Analytical instrumentation (e.g., HPLC-UV, LC-MS)
- Incubator or water bath
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare the desired aqueous buffer and adjust the pH to the target value.
- Sample Preparation: Dilute the this compound stock solution with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
- Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the aqueous solution using a validated analytical method (e.g., HPLC) to determine the initial concentration of this compound. This serves as the baseline.
- Incubation: Store the remaining aqueous solution under the desired experimental conditions (e.g., specific temperature and light conditions).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and analyze them using the same analytical method to determine the concentration of this compound.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in an aqueous solution.
Caption: Troubleshooting guide for inconsistent results with this compound.
References
Avoiding hAChE-IN-10 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using hAChE-IN-10 in cell culture experiments, with a focus on preventing precipitation and ensuring reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of human acetylcholinesterase (hAChE), with an IC50 of 6.34 nM.[1][2] Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting hAChE, this compound increases the concentration and duration of acetylcholine signaling.[1][2] This modulation of the cholinergic system is a key area of research for neurodegenerative diseases. Additionally, this compound has been shown to possess antioxidant, metal-chelating, and neuroprotective properties, and it can inhibit the aggregation of β-amyloid plaques.[1][2]
Q2: My this compound is precipitating in my cell culture media. Why is this happening?
A2: Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue.[3][4] Several factors can contribute to this:
-
Low Aqueous Solubility: Many organic small molecules are hydrophobic and have limited solubility in water-based media.[5][6]
-
High Concentration: The final concentration of this compound in your media may exceed its solubility limit.
-
Improper Dissolution: Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution.[3]
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and the pH of the media can affect compound solubility.[4]
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can lead to the formation of insoluble complexes.[4]
Q3: How should I prepare a stock solution of this compound?
A3: It is highly recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO). A common stock concentration is 10 mM. For detailed instructions, please refer to the Experimental Protocols section.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.
Q5: Can I filter the media to remove the precipitate?
A5: Filtering the media after precipitation has occurred is not recommended. The precipitate is your compound of interest, so removing it will lead to an unknown and lower effective concentration, making your experimental results unreliable. It is better to address the root cause of the precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the media. | The final concentration of this compound exceeds its solubility in the aqueous media. | - Decrease the final working concentration of the compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media instead of adding it directly.[3]- Add the compound dropwise while gently vortexing the media to ensure rapid and even dispersion.[3] |
| High final concentration of DMSO is causing the compound to fall out of solution upon dilution. | - Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may require preparing a more dilute stock solution. | |
| Precipitate forms over time in the incubator. | Temperature shift between room temperature and 37°C is affecting solubility. | - Pre-warm the cell culture media to 37°C before adding the this compound solution.[3] |
| The pH of the media is changing over time due to cellular metabolism, affecting compound stability and solubility. | - Use a culture medium buffered with HEPES to maintain a stable pH. | |
| This compound is interacting with components in the media (e.g., salts, proteins) over time. | - If possible, try a different basal media formulation.- For serum-containing media, the serum proteins can sometimes help to solubilize hydrophobic compounds. Consider if you are using serum-free versus serum-containing media. | |
| Evaporation of media in long-term cultures is concentrating the compound beyond its solubility limit. | - Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. To improve accuracy, it is recommended to weigh a larger amount (e.g., 1-5 mg) rather than a very small quantity.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Calculation: Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight of this compound ( g/mol )) * 100,000.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed media to achieve the desired final concentration. Crucially, do not add the concentrated stock directly to a large volume of media.
-
When adding the this compound solution to the media, ensure rapid mixing by gently vortexing or swirling the media. This helps to prevent localized high concentrations that can lead to precipitation.
-
The final concentration of DMSO in the cell culture media should not exceed 0.1% to avoid solvent toxicity.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Human Acetylcholinesterase (hAChE) | [1][2] |
| IC50 | 6.34 nM | [1][2] |
| Recommended Solvent | DMSO | General Practice |
| Recommended Stock Concentration | 10 mM | General Practice |
| Recommended Final DMSO Concentration in Media | < 0.1% - 0.5% | [3] |
| Storage of Stock Solution | -20°C (short-term), -80°C (long-term) | General Practice |
Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended experimental workflow for using this compound in cell culture.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: In Vitro Acetylcholinesterase Inhibitor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during in vitro acetylcholinesterase (AChE) inhibitor experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a structured question-and-answer format.
Problem 1: Low or No Inhibition Observed
Question: My test compound is expected to be an AChE inhibitor, but I'm observing low or no inhibition in my assay. What are the possible reasons?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inhibitor Instability/Degradation | The inhibitor may have degraded due to improper storage (e.g., temperature, light exposure) or multiple freeze-thaw cycles.[1] Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.[2] Always refer to the manufacturer's storage recommendations.[2] |
| Incorrect Inhibitor Concentration | Errors in calculating the stock solution concentration or serial dilutions can lead to a lower-than-expected final concentration in the assay.[2] Re-calculate all dilutions and, if possible, use a secondary method to confirm the concentration of the stock solution.[2] |
| Low Inhibitor Potency | The inhibitor may have a lower intrinsic potency (higher IC50) than anticipated.[2] Perform a dose-response curve with a wider range of inhibitor concentrations to accurately determine the IC50 value.[2] |
| Poor Inhibitor Solubility | The inhibitor may have precipitated out of the solution when diluted into the aqueous assay buffer.[3] Visually inspect for any precipitation. Consider preparing a new stock solution at a lower concentration or using a different solvent.[3] |
| Suboptimal Assay Conditions | The pH or temperature of the assay may not be optimal for inhibitor binding. AChE activity is pH-dependent, with an optimal range typically between 7.4-8.0.[2] Maintain a consistent and appropriate temperature, usually 25°C or 37°C.[2] |
| Insufficient Incubation Time | The pre-incubation time of the enzyme with the inhibitor may be too short, especially for slow-binding inhibitors. Optimize the pre-incubation time by testing different durations.[2] |
Problem 2: High Background Signal in Control Wells
Question: I am observing a high background signal (absorbance or fluorescence) in my control wells (e.g., no enzyme or no substrate). What could be causing this?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Interference | The test compound itself may absorb light or fluoresce at the same wavelength as the detection signal.[2] Run a control experiment with the inhibitor in the assay buffer without the enzyme to check for intrinsic signal.[2] |
| Reaction with Detection Reagents | Some compounds can react directly with the detection reagents, such as DTNB in the Ellman's assay, leading to a false-positive signal.[4] To check for this, incubate the test compound with the substrate and DTNB without the AChE enzyme.[4] |
| Contaminated Reagents | Reagents, especially the buffer or water, may be contaminated. Use high-purity, deionized water and prepare fresh buffers.[5] |
| Degraded DTNB (Ellman's Assay) | The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution may have degraded. Prepare fresh DTNB solution for each experiment and store it protected from light at 4°C.[5] |
Problem 3: Inconsistent and Irreproducible Results
Question: My results, such as IC50 values, are inconsistent between experiments. How can I improve reproducibility?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reagent Variability | Differences in the preparation of buffers, enzyme solutions, and substrate can lead to variability.[6] Standardize reagent preparation protocols and use the same lot of critical reagents if possible. |
| Pipetting Inaccuracies | Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[4] Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Temperature and Incubation Time Fluctuations | Minor variations in temperature and incubation times can significantly impact enzyme kinetics and inhibitor binding.[6] Use a temperature-controlled plate reader and a precise timer for all incubation steps. |
| Microplate Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.[4] Avoid using the outermost wells for critical samples or ensure the plate is well-sealed during incubations.[6] |
| Variable Enzyme Activity | The specific activity of the acetylcholinesterase can vary between different batches or with storage conditions.[6] Always test the activity of a new batch of AChE and store it properly.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my acetylcholinesterase inhibitor?
The most common starting solvent for many organic small molecule inhibitors is dimethyl sulfoxide (B87167) (DMSO).[3] However, it is crucial to consult the product-specific datasheet for solubility information. If your compound is not soluble in DMSO, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered.[3] It's important to keep the final concentration of the organic solvent in your assay low (typically below 1%) as it can inhibit enzyme activity.[2][3]
Q2: My inhibitor dissolves in DMSO but precipitates when I add it to the aqueous assay buffer. What should I do?
This is a common issue due to the lower solubility of the compound in aqueous solutions.[3] To prevent precipitation, you can try the following:
-
Gradual Addition: Add the inhibitor's stock solution to the assay buffer slowly while vortexing or stirring.[3]
-
Serial Dilutions: Perform serial dilutions of your concentrated stock in the organic solvent before the final dilution into the aqueous buffer.
-
Use of Surfactants: In some cases, adding a small amount of a non-ionic surfactant like Tween-20 to the buffer can help, but you must test the surfactant's effect on your assay as a control.[3]
Q3: How can I differentiate between a true inhibitor and a compound that interferes with the assay?
To identify true inhibitors and rule out assay artifacts, you can perform several control experiments. A common issue is with compounds containing thiol groups which can react directly with DTNB.[4]
-
No-Enzyme Control: Incubate your test compound with the substrate and DTNB (without AChE). An increase in signal suggests a direct reaction with DTNB.[4]
-
Counter-screening: If using a coupled assay system (e.g., with choline (B1196258) oxidase and peroxidase), test your compound's effect on these secondary enzymes.[4]
Q4: Can the source of the acetylcholinesterase enzyme affect my results?
Yes, the source of the AChE enzyme (e.g., human recombinant, electric eel) can influence the inhibitory potency (IC50) of your compound. It is important to be consistent with the enzyme source throughout your studies for comparable results.
Experimental Protocols
Key Experiment: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol outlines a generalized procedure for determining the inhibitory potential of a compound against acetylcholinesterase using the colorimetric Ellman's method.
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test inhibitor
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized for a linear reaction rate.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a solution of ATCI (e.g., 10 mM) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the test inhibitor solution at different concentrations to the sample wells.
-
Add 20 µL of the solvent (e.g., DMSO) to the control wells.
-
Add 20 µL of the positive control to the respective wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Add 20 µL of DTNB solution to all wells.
-
To initiate the reaction, add 20 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Acetylcholinesterase signaling pathway.
Caption: Experimental workflow for AChE inhibition assay.
References
- 1. Pathways of acetylcholine synthesis, transport and release as targets for treatment of adult-onset cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unifr.ch [unifr.ch]
- 4. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of hAChE-IN-10 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving the human acetylcholinesterase (hAChE) inhibitor, hAChE-IN-10. The following information is designed to enhance experimental reproducibility and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a potent inhibitor of human acetylcholinesterase (hAChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Its main mechanism is the inhibition of hAChE, which increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for conditions like Alzheimer's disease. In addition to its primary function, this compound also exhibits antioxidant and metal-chelating properties, which may contribute to its neuroprotective effects.
Q2: What are the most common sources of variability in this compound experiments?
A2: Inconsistencies in experimental outcomes with this compound can arise from several factors:
-
Reagent Quality and Preparation: Degradation of this compound, the enzyme (hAChE), or the substrate (e.g., acetylthiocholine) can significantly impact results.
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can alter enzyme kinetics and inhibitor potency.
-
Pipetting Accuracy: Inaccurate dispensing of reagents, particularly at low volumes, can introduce substantial errors.
-
Solvent Effects: The solvent used to dissolve this compound (commonly DMSO) can inhibit enzyme activity at higher concentrations.
-
Multi-target Interference: The antioxidant and metal-chelating properties of this compound can potentially interfere with certain assay components or detection methods.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light. Before each experiment, thaw a fresh aliquot and prepare working dilutions in the appropriate assay buffer.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for hAChE Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Consistent inhibitor potency across experiments. |
| Variable Enzyme Activity | Use a consistent lot of hAChE. Aliquot and store the enzyme at -80°C. Perform an enzyme activity control in each experiment. | Stable baseline enzyme activity, leading to more reliable IC50 values. |
| Substrate Degradation | Prepare fresh substrate solution (e.g., acetylthiocholine) for each experiment. | Linear and reproducible reaction rates in control wells. |
| Inconsistent Incubation Times | Use a multichannel pipette for simultaneous addition of reagents. Ensure precise and consistent pre-incubation and reaction times. | Reduced variability in reaction kinetics and more consistent IC50 values. |
| Temperature and pH Fluctuations | Equilibrate all reagents and plates to the assay temperature before starting. Use a calibrated pH meter to ensure the buffer is at the optimal pH (typically 7.4-8.0). | Stable enzyme activity and inhibitor binding. |
Issue 2: Low or No Inhibition Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Inhibitor Concentration | Verify calculations for stock solution and dilutions. If possible, confirm the concentration of the stock solution using a spectrophotometric method if this compound has a known extinction coefficient. | Accurate inhibitor concentrations in the assay, reflecting the true potency. |
| Inactive Enzyme | Test the activity of the hAChE with a known inhibitor (e.g., donepezil) as a positive control. | Confirmation that the enzyme is active and the assay is performing as expected. |
| Inhibitor Precipitation | Visually inspect wells for precipitates. Decrease the final concentration of the organic solvent (e.g., DMSO) to below 1%. Test the solubility of this compound in the assay buffer. | Clear solutions in the wells and observation of dose-dependent inhibition. |
Issue 3: High Background or Assay Interference
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antioxidant Interference with Ellman's Reagent (DTNB) | Run a control with this compound and DTNB in the absence of the enzyme to check for direct reaction. Perform the assay in the dark as DTNB is light-sensitive[1][2]. | No change in absorbance in the control well, indicating no direct interference. |
| Metal Chelation Affecting Enzyme or Assay Components | Run a control to see if this compound interferes with the detection method in the absence of the enzyme. If metal ions are essential for the assay, consider if chelation by this compound could be a factor. | Identification of any non-enzymatic effects of the compound on the assay signal. |
| Compound's Intrinsic Color or Fluorescence | Measure the absorbance or fluorescence of this compound at the detection wavelength in the absence of other reagents. Subtract this background from all experimental readings. | Accurate measurement of the signal generated by the enzymatic reaction. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay/Model |
| hAChE IC50 | 6.34 nM | Human Acetylcholinesterase Inhibition Assay |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using Ellman's Method
This protocol is a standard colorimetric assay to determine the inhibitory activity of this compound on human acetylcholinesterase.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of hAChE in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in deionized water (prepare fresh).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 140 µL Phosphate Buffer + 10 µL hAChE solution + 10 µL DTNB + 10 µL of this compound dilution.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL hAChE solution + 10 µL DTNB + 10 µL of DMSO (or solvent for this compound).
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI solution.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction. The final volume in each well should be 180 µL.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures the effect of this compound on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium with MTT and DMSO only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the logarithm of the this compound concentration to determine the cytotoxic IC50 value.
-
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Cholinergic signaling pathway and the action of this compound.
References
Technical Support Center: Investigating Off-Target Effects of hAChE-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of hAChE-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
A1: this compound is a potent inhibitor of human acetylcholinesterase (hAChE) with a reported IC50 of 6.34 nM.[1] Beyond its primary function as an AChE inhibitor, it has been shown to possess several other beneficial properties, including the ability to scavenge free radicals, chelate metal ions, and inhibit copper-induced Aβ1-42 aggregation.[1] These activities suggest it may have neuroprotective effects.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While the primary target of this compound is well-defined, its other documented activities, such as metal chelation and antioxidant effects, suggest it may interact with other biological molecules and pathways.[1] Investigating these off-target effects is crucial for a comprehensive understanding of its pharmacological profile, predicting potential side effects, and ensuring its safety and efficacy in pre-clinical and clinical studies.[2] Unidentified off-target interactions can lead to unexpected experimental outcomes or adverse effects.
Q3: What are the potential off-target classes for a cholinesterase inhibitor like this compound?
A3: As a cholinesterase inhibitor, this compound's off-target effects could be related to the broader cholinergic system or other enzymes with similar active site architecture.[3][4] Based on the known side effects of other acetylcholinesterase inhibitors, potential off-target effects could manifest in the cardiovascular, gastrointestinal, and central nervous systems due to the overstimulation of cholinergic receptors.[4][5] The mnemonic SLUDGE (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis) summarizes the potential symptoms of cholinergic overstimulation.[3]
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Cellular Responses in Experiments
You are observing cellular effects that cannot be solely attributed to the inhibition of acetylcholinesterase.
Troubleshooting Steps:
-
Rule out experimental artifacts:
-
Confirm the identity and purity of your this compound stock.
-
Perform dose-response experiments to ensure the observed effect is concentration-dependent.
-
Include appropriate vehicle controls in all experiments.
-
-
Consider broader cholinergic effects:
-
This compound increases acetylcholine (B1216132) levels, which can activate both muscarinic and nicotinic acetylcholine receptors.[6] These receptors are widely distributed and can trigger diverse signaling pathways.
-
Use specific muscarinic or nicotinic receptor antagonists to see if the unexpected phenotype is blocked.
-
-
Investigate potential off-target enzyme inhibition:
-
This compound could be inhibiting other serine hydrolases.
-
Perform a broad-panel enzymatic screen against a library of proteases, esterases, and other hydrolases.
-
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Inconsistent Results Across Different Cell Lines or Tissues
The efficacy or observed effects of this compound vary significantly between different experimental models.
Troubleshooting Steps:
-
Assess target expression levels:
-
Quantify the expression levels of acetylcholinesterase in the different cell lines or tissues using techniques like Western blot or qPCR. Lower target expression could lead to exaggerated off-target effects.
-
-
Evaluate metabolic stability:
-
The metabolic profile of this compound may differ between cell types, leading to variations in the active compound concentration.
-
Perform metabolic stability assays in the different models.
-
-
Consider differential expression of off-targets:
-
The off-target responsible for the variable effect may be differentially expressed.
-
Utilize 'omics' approaches (proteomics, transcriptomics) to identify proteins or genes that are differentially expressed and correlate with the observed response to this compound.
-
Signaling Pathway to Consider: Cholinergic Signaling
Caption: Simplified overview of the cholinergic signaling pathway.
Data Presentation: Potential Off-Target Investigation Strategies
| Experimental Approach | Description | Potential Information Gained | Relevant Citations |
| In Silico Profiling | Computational screening of this compound against databases of known protein structures. | Prediction of potential off-targets based on structural similarity to the primary target's binding site. | [7][8] |
| Biochemical Profiling | Screening of this compound against a large panel of purified enzymes (e.g., kinases, proteases, phosphatases). | Direct identification of enzymatic off-targets and determination of inhibitory potency (IC50). | [9][10][11] |
| Cell-Based Profiling | Assessing the effect of this compound on a panel of engineered cell lines expressing different receptors or signaling proteins. | Identification of off-target effects in a cellular context, including effects on receptor activation and signaling pathways. | [12] |
| Phenotypic Screening | High-content imaging or other phenotypic assays to observe the effects of this compound on a wide range of cellular parameters. | Unbiased discovery of cellular processes affected by the compound. | |
| Proteome-wide Analysis | Techniques like chemical proteomics to identify direct binding partners of this compound in a cellular lysate. | Comprehensive and unbiased identification of protein targets. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine if this compound inhibits the activity of a broad range of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 10 nM to 100 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases. These panels typically cover a significant portion of the human kinome.[9][11]
-
Assay Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. Inhibition is detected as a decrease in substrate phosphorylation. This can be monitored using various detection methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add this compound at various concentrations (and a vehicle control). c. Incubate the reaction for a specified time at the optimal temperature for the kinase. d. Stop the reaction and measure the amount of phosphorylated substrate.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for any inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct binding targets of this compound in intact cells.
Methodology:
-
Cell Culture and Treatment: a. Culture cells of interest to a suitable confluency. b. Treat the cells with this compound or a vehicle control for a defined period.
-
Heating: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis and Protein Precipitation: a. Lyse the cells to release the proteins. b. Centrifuge the samples to pellet the precipitated proteins. The supernatant contains the soluble proteins.
-
Protein Quantification and Analysis: a. Collect the supernatant and quantify the amount of a specific protein of interest (or perform a proteome-wide analysis) that remains soluble at each temperature. This is typically done by Western blotting for a candidate target or by mass spectrometry for a global analysis.
-
Data Analysis: a. For each treatment condition (vehicle vs. This compound), plot the amount of soluble protein against the temperature. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding of the compound to the protein, as the binding stabilizes the protein against thermal denaturation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 7. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of hAChE-IN-10 in storage
This technical support center provides guidance on the proper storage and handling of hAChE-IN-10 to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in storage?
A1: The degradation of acetylcholinesterase inhibitors like this compound can be attributed to several factors:
-
Chemical Instability: The molecule may be susceptible to hydrolysis (reaction with water), oxidation (reaction with oxygen), or photolysis (degradation due to light exposure).[1]
-
Improper Storage Temperature: Storing the compound at an inappropriate temperature can accelerate these degradation processes.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can damage the compound and introduce moisture, which can lead to hydrolysis.[1]
-
Solvent Evaporation: Over time, the solvent in a stock solution can evaporate, increasing the concentration of the inhibitor and potentially causing it to precipitate out of solution.[1]
-
Contamination: Introduction of contaminants can also lead to degradation.
Q2: How should I store my this compound, both in solid form and in solution?
A2: Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
-
Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1]
-
Temperature: For short-term storage, refrigeration at 4°C may be sufficient. For long-term storage, -20°C or -80°C is generally recommended.[2] A study on cholinesterase activities showed significant inhibition after 3 months of freezing at -20°C, while storage at -80°C maintained stability for up to 6 months.[3]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1]
-
Inert Atmosphere: For compounds prone to oxidation, purging the vial with an inert gas like argon or nitrogen before sealing can improve stability.[1]
-
Q3: What is the best solvent for dissolving this compound?
A3: The choice of solvent can impact the stability of the inhibitor. While the optimal solvent is specific to the compound, DMSO is a common choice for creating stock solutions of many organic molecules. However, it is crucial to consult the manufacturer's datasheet for this compound for specific recommendations. For aqueous assays, ensure that the final concentration of the organic solvent (like DMSO) is low enough to not affect the experiment.
Q4: Can I store my diluted, ready-to-use this compound solutions?
A4: It is generally not recommended to store highly diluted solutions for extended periods. It is best practice to prepare fresh dilutions from a concentrated stock solution for each experiment. This minimizes the risk of degradation and adsorption to the storage container walls, which can significantly alter the effective concentration.
Troubleshooting Guide
If you suspect that your this compound has degraded, follow this troubleshooting guide.
Diagram: Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes general storage recommendations for acetylcholinesterase inhibitors based on best practices.
| Storage Condition | Solid Compound | Concentrated Stock Solution (e.g., in DMSO) | Dilute Aqueous Solution |
| Temperature | Room Temperature (short-term) or as per manufacturer | -20°C or -80°C for long-term storage[2][3] | Prepare fresh before use |
| Light | Protect from light | Store in amber vials or wrapped in foil[1] | Protect from light |
| Moisture | Store in a desiccator or with desiccant | Use anhydrous solvents; seal tightly | N/A |
| Freeze-Thaw | N/A | Avoid; aliquot into single-use volumes[1] | N/A |
Experimental Protocols
Protocol 1: Preparation of Aliquoted Stock Solutions
-
Materials: this compound (solid), anhydrous DMSO (or other recommended solvent), sterile microcentrifuge tubes (amber or wrapped in foil), precision balance, appropriate personal protective equipment (PPE).
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a fume hood, weigh the desired amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Dispense the stock solution into small, single-use aliquots in labeled, light-protected tubes.
-
If the compound is sensitive to oxidation, overlay the solution with an inert gas (e.g., argon or nitrogen) before capping.[1]
-
Store the aliquots at the recommended temperature (e.g., -80°C).
-
Protocol 2: Assessment of this compound Activity (General Workflow)
This protocol outlines a general workflow to test the activity of your inhibitor. The specific assay conditions will depend on your experimental setup.
-
Materials: Freshly prepared this compound solution, acetylcholinesterase (AChE) enzyme, substrate (e.g., acetylthiocholine), chromogen (e.g., DTNB - Ellman's reagent), assay buffer, microplate reader.
-
Procedure:
-
Prepare a series of dilutions of your this compound stock solution (both old and newly prepared, if troubleshooting).
-
In a microplate, add the assay buffer, AChE enzyme, and your inhibitor dilutions.
-
Incubate for a specified period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate and chromogen.
-
Measure the change in absorbance over time using a microplate reader.
-
Calculate the enzyme activity and the percentage of inhibition for each concentration of the inhibitor.
-
Compare the activity of the suspected degraded stock with a freshly prepared stock to determine if there has been a loss of potency.
-
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of hAChE-IN-10 and Donepezil as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of a novel acetylcholinesterase (AChE) inhibitor, hAChE-IN-10, and the well-established Alzheimer's disease therapeutic, donepezil (B133215). The following sections present a summary of their inhibitory potency, a detailed experimental protocol for assessing AChE inhibition, and visualizations of the underlying mechanism and experimental workflow.
Quantitative Efficacy Comparison
The primary measure of in vitro efficacy for an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency of the inhibitor.
The table below summarizes the reported IC50 values for this compound and donepezil against human acetylcholinesterase (hAChE). It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme and substrate concentrations, buffer pH, and temperature.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Human Acetylcholinesterase (hAChE) | 6.34[1] |
| Donepezil | Human Acetylcholinesterase (hAChE) | 6.7 - 32[2][3][4] |
Note: The IC50 value for donepezil represents a range reported in various in vitro studies.
Mechanism of Action
Both this compound and donepezil exert their therapeutic effect by inhibiting the acetylcholinesterase enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By blocking the active site of AChE, these inhibitors prevent the breakdown of ACh, leading to an increase in its concentration and duration of action at cholinergic synapses. This enhancement of cholinergic neurotransmission is a key strategy in the symptomatic treatment of Alzheimer's disease.
Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocols
The in vitro inhibitory activity of acetylcholinesterase inhibitors is most commonly determined using the spectrophotometric method developed by Ellman.
Ellman's Method for AChE Inhibition Assay
Principle: This assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity, and a decrease in this rate in the presence of an inhibitor is used to determine the inhibitor's potency.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCi) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of hAChE, ATCi, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and a reference inhibitor (donepezil) at various concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (or solvent for control wells)
-
DTNB solution
-
hAChE solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATCi substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance of each well at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve.
-
Experimental workflow for in vitro AChE inhibition assay.
References
A Comparative Analysis of Acetylcholinesterase Inhibitors: hAChE-IN-14 and Galantamine
In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a head-to-head comparison of a novel acetylcholinesterase inhibitor, designated as AChE-IN-14, and the established drug, galantamine. This analysis is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on their relative in vitro potencies and the experimental basis for these findings.
In Vitro Inhibitory Potency: A Quantitative Comparison
The inhibitory efficacy of hAChE-IN-14 and galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is summarized below. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency; a lower IC50 value signifies a more potent inhibitor.
| Compound | Target Enzyme | IC50 Value |
| hAChE-IN-14 | Acetylcholinesterase (AChE) | Data for hAChE-IN-14 is not publicly available in the provided search results. |
| Butyrylcholinesterase (BuChE) | Data for hAChE-IN-14 is not publicly available in the provided search results. | |
| Galantamine | Acetylcholinesterase (AChE) | 1.27 ± 0.21 µM[1] - 556.01 µM[2] |
| Butyrylcholinesterase (BuChE) | Varies across studies; galantamine is noted to be about 50-fold more selective for AChE over BuChE.[3] |
Note: The IC50 values for galantamine can vary significantly based on the specific experimental conditions used in different studies.[4]
Delving into the Mechanism of Action
Both hAChE-IN-14 and galantamine function as acetylcholinesterase inhibitors.[4] By blocking the AChE enzyme, they prevent the breakdown of the neurotransmitter acetylcholine (B1216132).[4] This leads to an increased concentration of acetylcholine in the synaptic cleft, which in turn enhances cholinergic signaling.[4] This mechanism is fundamental to alleviating the cognitive symptoms associated with Alzheimer's disease, a condition marked by a decrease in cholinergic function.[4]
Galantamine is recognized as a reversible and competitive inhibitor of AChE.[4] It also possesses a secondary mechanism of action as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further amplifies cholinergic signaling.[4] The precise mechanism of hAChE-IN-14 is a subject of ongoing investigation to ascertain if it shares this dual-action profile.[4]
Signaling pathway of acetylcholinesterase inhibitors.
Experimental Protocols: Determining IC50 Values
The determination of IC50 values for AChE inhibitors is commonly performed using the Ellman's method, a reliable and widely adopted spectrophotometric assay.
Objective: To quantify the concentration of an inhibitor (e.g., hAChE-IN-14 or galantamine) required to inhibit 50% of the activity of acetylcholinesterase.
Principle of the Assay: The Ellman's method measures the activity of AChE by monitoring the production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test inhibitors (hAChE-IN-14, galantamine)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in a phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, AChE enzyme solution, and DTNB solution to each well.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (hAChE-IN-14 or galantamine) to the designated wells. A control well without any inhibitor is included to measure 100% enzyme activity.
-
Pre-incubation: The plate is pre-incubated for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[4][5]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the ATCI substrate to all wells.
-
Kinetic Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader to determine the rate of the reaction.[4][5]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Experimental workflow for IC50 determination.
References
- 1. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of human acetylcholinesterase by galanthamine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
A Comparative Analysis of Neuroprotective Efficacies: hAChE-IN-10 Versus Rivastigmine
In the landscape of neuroprotective agents for neurodegenerative diseases, both novel inhibitors and established pharmaceuticals are under continuous evaluation. This guide provides a comparative overview of hAChE-IN-10, a potent human acetylcholinesterase (AChE) inhibitor, and rivastigmine (B141), a widely used dual inhibitor of AChE and butyrylcholinesterase (BuChE). This comparison focuses on their performance in neuroprotection assays, detailing their mechanisms of action, and providing available experimental data and protocols.
At a Glance: this compound vs. Rivastigmine
| Feature | This compound | Rivastigmine |
| Primary Target(s) | Human Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) |
| Reported IC50 for hAChE | 6.34 nM | Varies by study |
| Neuroprotective Mechanisms | - Potent AChE inhibition- Antioxidant/free radical scavenging- Metal chelation- Inhibition of copper-induced Aβ aggregation | - Cholinesterase inhibition- Enhancement of heat shock response- Modulation of PI3K/Akt pathway |
| Neuroprotection in SH-SY5Y Cells (Amyloid-β Induced Toxicity) | Data not available in a directly comparable format | Maximum protection against Aβ25-35 induced apoptosis at 3 µM[1] |
| Neuroprotection in SH-SY5Y Cells (Other Toxins) | Data not available in a directly comparable format | - 40% decrease in cell death at 100 µM (toxin unspecified)[1]- Maximum protection against okadaic acid at 3 µM[1] |
Mechanisms of Neuroprotection
This compound exhibits a multi-faceted approach to neuroprotection. Its primary action is the potent and specific inhibition of human acetylcholinesterase. Beyond this, it functions as an antioxidant by scavenging free radicals and engages in metal chelation. A key neuroprotective feature is its ability to inhibit the aggregation of amyloid-beta (Aβ) plaques induced by copper ions, a known factor in Alzheimer's disease pathology.
Rivastigmine , on the other hand, provides neuroprotection through its dual inhibition of both AChE and BuChE. A significant mechanism independent of cholinesterase inhibition is its ability to enhance the cellular heat shock response. This response aids in decreasing cell death under stress conditions. Furthermore, studies suggest that rivastigmine's neuroprotective effects are also mediated through the modulation of signaling pathways such as the PI3K/Akt pathway[2][3].
Experimental Data and Protocols
Neuroprotection Assays in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a common in vitro model for studying neurodegenerative diseases.
Rivastigmine:
-
Against Unspecified Toxicity: In one study, treatment of SH-SY5Y cells with 100 µM rivastigmine resulted in a 40% decrease in cell death compared to untreated cells[1].
-
Against Amyloid-β Induced Toxicity: Maximum neuroprotection against apoptosis induced by the Aβ fragment 25-35 was observed at a concentration of 3 µM[1].
-
Against Okadaic Acid-Induced Toxicity: Rivastigmine demonstrated a concentration-dependent protective effect, with maximum protection achieved at 3 µM[1].
This compound:
Experimental Workflow: In Vitro Neuroprotection Assay
The following diagram illustrates a general workflow for assessing the neuroprotective effects of a compound against a toxin in a neuronal cell line.
Detailed Experimental Protocols
MTT Assay for Cell Viability:
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere and differentiate if required[4].
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or rivastigmine) for a specified duration (e.g., 24 hours).
-
Toxin Exposure: Add the neurotoxic agent (e.g., 10 µM Aβ1-40) to the wells and incubate for a further 24 hours[4].
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C[4].
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals[4].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[4]. Cell viability is expressed as a percentage of the control (untreated) cells.
Thioflavin T (ThT) Assay for Amyloid-β Aggregation Inhibition:
This assay is used to quantify the formation of amyloid fibrils.
-
Preparation of Aβ: Prepare a stock solution of Aβ1-42 peptide.
-
Incubation: Incubate the Aβ1-42 solution (e.g., 25 µM) in the presence or absence of different concentrations of the test compound (this compound or rivastigmine) at 37°C.
-
ThT Addition: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T in a buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer with excitation at approximately 450 nm and emission at approximately 485 nm. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
Signaling Pathways in Neuroprotection
The neuroprotective effects of both this compound and rivastigmine are mediated by complex intracellular signaling pathways.
Rivastigmine-Mediated Neuroprotective Signaling:
The neuroprotective effects of some acetylcholinesterase inhibitors, including potentially rivastigmine, are linked to the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), which in turn can trigger pro-survival signaling cascades like the PI3K/Akt pathway[2][3][5].
Putative Signaling for this compound's Antioxidant Activity:
The antioxidant properties of compounds like this compound can involve the modulation of cellular antioxidant defense mechanisms. A key pathway in this process is the Nrf2-ARE pathway.
Conclusion
Both this compound and rivastigmine demonstrate significant potential as neuroprotective agents. Rivastigmine's efficacy has been quantified in various in vitro models, with established mechanisms involving both cholinesterase inhibition and modulation of cellular stress responses. This compound, while a potent AChE inhibitor with promising multi-target neuroprotective actions including antioxidant and anti-amyloid aggregation properties, requires further quantitative studies in comparable cellular models to allow for a direct and comprehensive performance comparison with rivastigmine. Future research should focus on head-to-head comparative studies to elucidate the relative potencies and therapeutic advantages of these compounds in various neurodegenerative disease models.
References
- 1. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 5. Roles of nicotinic receptors in acetylcholinesterase inhibitor-induced neuroprotection and nicotinic receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of hAChE-IN-10 against other cholinesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of the dual cholinesterase inhibitor, AChE/BChE-IN-10 (also known as Compound 7b). The document outlines its inhibitory potency against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), presenting key quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow. This information is intended to assist researchers in evaluating the compound's potential for applications in neurodegenerative disease research, particularly Alzheimer's disease.
Quantitative Selectivity Profile
The inhibitory activity of AChE/BChE-IN-10 was determined against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The selectivity index, calculated as the ratio of the IC50 for hBChE to that of hAChE, provides a quantitative measure of the compound's preference for inhibiting AChE over BChE.
| Enzyme | IC50 (µM)[1] | Selectivity Index (BChE/AChE) |
| Acetylcholinesterase (AChE) | 0.176 | 2.67 |
| Butyrylcholinesterase (BChE) | 0.47 |
A higher selectivity index indicates greater selectivity for AChE.
Based on the data, AChE/BChE-IN-10 is a potent dual inhibitor of both cholinesterases, with a slight selectivity towards acetylcholinesterase.[1]
Experimental Protocols
The determination of the IC50 values for AChE/BChE-IN-10 against hAChE and hBChE is typically performed using the Ellman's method. This colorimetric assay is a widely accepted standard for measuring cholinesterase activity.
Principle of the Ellman's Method:
The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The hydrolysis of the thiocholine (B1204863) ester produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is directly proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.
Materials:
-
Human recombinant acetylcholinesterase (hAChE)
-
Human plasma butyrylcholinesterase (hBChE)
-
AChE/BChE-IN-10 (test inhibitor)
-
Donepezil or other known cholinesterase inhibitor (positive control)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
S-Butyrylthiocholine chloride (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). Stock solutions of the inhibitor and control compounds are typically prepared in DMSO and then diluted in the buffer to the desired concentrations.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the buffer, DTNB, and the respective enzyme (hAChE or hBChE).
-
Inhibitor Incubation: Varying concentrations of AChE/BChE-IN-10 or the positive control are added to the wells. A control well containing only the enzyme and buffer (no inhibitor) is included to measure 100% enzyme activity. A blank well containing all reagents except the enzyme is used to correct for any background absorbance. The plate is then incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (100% activity). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity profile of a cholinesterase inhibitor.
Caption: Workflow for determining the selectivity profile of a cholinesterase inhibitor.
References
Validating hAChE-IN-10 Activity: A Comparative Guide with Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of hAChE-IN-10 against human acetylcholinesterase (hAChE) with that of well-established inhibitors. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and facilitate the validation of this compound's potency and mechanism of action.
Comparative Inhibitory Activity
This compound, also known as Compound ET11, demonstrates potent inhibition of human acetylcholinesterase.[1] A comparative analysis of its half-maximal inhibitory concentration (IC50) with other known hAChE inhibitors is crucial for contextualizing its efficacy. The following table summarizes the IC50 values for this compound and several clinically relevant AChE inhibitors.
| Inhibitor | IC50 for hAChE (nM) |
| This compound | 6.34 [1] |
| Donepezil | 11.6[2] |
| Huperzine A | 82[1] |
| Galantamine | 350[3][4] |
| Rivastigmine | 4150[5] |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source and assay methodology.
Experimental Protocols
To validate the inhibitory activity of this compound and other compounds against hAChE, a standardized in vitro acetylcholinesterase inhibition assay is employed. The most common method is the colorimetric assay developed by Ellman, which measures the activity of AChE by monitoring the formation of a yellow-colored product.
Principle of the Ellman's Method
The assay is based on the enzymatic hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials and Reagents
-
Human recombinant acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound and other test inhibitors
-
Known AChE inhibitor as a positive control (e.g., Donepezil)
-
Solvent for inhibitors (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of hAChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the measurement period.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in the appropriate solvent. Ensure the final solvent concentration in the assay does not affect enzyme activity (typically <1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL phosphate buffer + 50 µL ATCI solution.
-
Control (100% enzyme activity): 100 µL phosphate buffer + 50 µL hAChE solution + 50 µL ATCI solution.
-
Inhibitor Wells: 100 µL phosphate buffer containing the test inhibitor at various concentrations + 50 µL hAChE solution + 50 µL ATCI solution.
-
Add 10 µL of DTNB solution to all wells.
-
-
Pre-incubation:
-
Add the buffer, hAChE solution, and inhibitor solutions to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the mechanism of cholinergic neurotransmission and the site of action for acetylcholinesterase inhibitors like this compound.
Caption: Cholinergic synapse and the inhibitory action of this compound.
Experimental Workflow for AChE Inhibition Assay
This diagram outlines the key steps involved in the in vitro acetylcholinesterase inhibition assay.
Caption: Workflow for the in vitro AChE inhibition assay.
References
Cross-Validation of hAChE-IN-10: A Comparative Guide to Acetylcholinesterase Assays
Introduction
hAChE-IN-10 is a potent inhibitor of human acetylcholinesterase (hAChE), with a reported IC50 value of 6.34 nM. Its mechanism of action involves not only the direct inhibition of acetylcholinesterase but also the scavenging of free radicals and the inhibition of Cu2+-induced Aβ1-42 aggregation, highlighting its potential as a multi-target agent in the context of neurodegenerative diseases. Given the nuanced and multifaceted nature of such inhibitors, it is imperative for researchers to cross-validate their findings using a variety of assay methodologies. This guide provides a comparative overview of three distinct assays for assessing acetylcholinesterase activity, offering a framework for the cross-validation of results for inhibitors like this compound. To illustrate the potential for variability between assays, comparative data for the well-characterized AChE inhibitor, Donepezil (B133215), is presented.
Data Presentation: Comparative Inhibitory Potency of Donepezil
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an enzyme inhibitor. However, the determined IC50 value can be significantly influenced by the assay methodology. The following table summarizes the reported IC50 values for Donepezil against acetylcholinesterase using three different assays. This data serves as a practical example of why cross-validation is crucial for accurately characterizing a novel inhibitor such as this compound.
| Assay Type | Principle | Detection Method | IC50 of Donepezil (for human AChE) |
| Ellman's Assay | Colorimetric | Absorbance (412 nm) | 11 nM - 32 ± 11 nM[1][2] |
| Amplex® Red Assay | Fluorometric | Fluorescence (Ex/Em ~530-560/590-600 nm) | In the low nanomolar range; used to evaluate inhibitors with IC50s of 7-225 nM[3] |
| SH-SY5Y Cell-Based Assay | Cellular | Absorbance or Fluorescence | Dependent on endpoint; inhibition of cell proliferation observed at 100 nM - 10 µM[4] |
Experimental Protocols
Ellman's Assay (Colorimetric)
The Ellman's assay is a widely used, simple, and cost-effective method for measuring AChE activity.
Principle: This assay is based on the reaction of the product of acetylcholine (B1216132) hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).
-
10 mM DTNB in 0.1 M Phosphate Buffer (pH 7.0).
-
14 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
AChE solution (e.g., from human erythrocytes or recombinant).
-
Test inhibitor (e.g., this compound) serially diluted in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0).
-
20 µL of the test inhibitor at various concentrations (or buffer for control).
-
20 µL of 10 mM DTNB.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Amplex® Red Acetylcholinesterase Assay (Fluorometric)
This assay offers higher sensitivity compared to the colorimetric Ellman's assay.
Principle: This is a coupled enzyme assay. Acetylcholinesterase hydrolyzes acetylcholine to choline (B1196258). Choline is then oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent product, resorufin. The fluorescence is measured with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590-600 nm.[5]
Protocol:
-
Reagent Preparation:
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Amplex® Red reagent stock solution in DMSO.
-
HRP stock solution in buffer.
-
Choline oxidase stock solution in buffer.
-
Acetylcholine stock solution in buffer.
-
Working solution: a mixture of Amplex® Red, HRP, and choline oxidase in reaction buffer.
-
Test inhibitor (e.g., this compound) serially diluted in buffer.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add 50 µL of the test inhibitor at various concentrations (or buffer for control).
-
Add 50 µL of the AChE solution and incubate for approximately 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the acetylcholine-containing working solution.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-AChE control from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cell-Based Acetylcholinesterase Assay using SH-SY5Y Cells
This assay provides a more physiologically relevant context by measuring AChE inhibition within a cellular environment.
Principle: The human neuroblastoma cell line, SH-SY5Y, endogenously expresses acetylcholinesterase. The activity of this cellular AChE and its inhibition by a test compound can be measured using a modified Ellman's method or a fluorometric method like the Amplex® Red assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with FBS).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate if required.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with a suitable assay buffer (e.g., HBSS).
-
Add the test inhibitor (e.g., this compound) at various concentrations to the cells and incubate for a predetermined period (e.g., 30 minutes) at 37°C.[3]
-
For a colorimetric readout, add a reaction mixture containing ATCI and DTNB to each well.
-
For a fluorometric readout, add the Amplex® Red reaction mixture.
-
Incubate the plate for an appropriate time (e.g., 10-60 minutes) at 37°C.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualization
References
A Head-to-Head Comparison: hAChE-IN-10 Versus Standard Alzheimer's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel acetylcholinesterase inhibitor, hAChE-IN-10, against established Alzheimer's disease (AD) medications: Donepezil (B133215), Rivastigmine, Galantamine, and Memantine. The following sections detail their mechanisms of action, comparative efficacy based on in-vitro data, and the experimental protocols used for these assessments.
Overview of Mechanisms of Action
Alzheimer's disease is characterized by a decline in cognitive function, partly attributed to a deficiency in the neurotransmitter acetylcholine (B1216132) and excitotoxicity caused by excessive glutamate (B1630785). Standard therapies primarily address these issues.
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine, and this compound): These drugs work by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for breaking down acetylcholine in the synaptic cleft.[1][2] This inhibition increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][2]
-
Rivastigmine also inhibits butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine, which may offer a broader spectrum of action, particularly in later stages of AD when BuChE levels increase.[3][4]
-
Galantamine exhibits a dual mechanism of action: besides inhibiting AChE, it also positively modulates nicotinic acetylcholine receptors (nAChRs), further enhancing cholinergic signaling.[5][6][7]
-
This compound is a potent inhibitor of human acetylcholinesterase (hAChE).[8] Beyond its primary function, it demonstrates multi-target potential by exhibiting antioxidant, metal-chelating, and anti-amyloid aggregation properties, which are also implicated in the pathology of Alzheimer's disease.[8]
-
-
NMDA Receptor Antagonist (Memantine): Memantine works by blocking N-methyl-D-aspartate (NMDA) receptors, which are activated by the neurotransmitter glutamate.[9] In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal cell death.[9] Memantine's uncompetitive antagonism helps to normalize the glutamatergic system without interfering with normal synaptic transmission.[9][10]
Comparative In Vitro Efficacy
The following table summarizes the inhibitory potency (IC50) of this compound and standard Alzheimer's drugs against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of hBuChE IC50 to hAChE IC50, with a higher value indicating greater selectivity for hAChE.
| Drug | Target Enzyme | IC50 (nM) | Selectivity Index (hBuChE/hAChE) |
| This compound | hAChE | 6.34[8] | Data not available |
| hBuChE | Data not available | ||
| Donepezil | hAChE | 6.7 - 11.6[1][8] | ~474 - 836[11] |
| hBuChE | 5600[11] | ||
| Rivastigmine | hAChE | 4.3 - 4150[1][6] | ~0.008 - 8.6[6][10] |
| hBuChE | 31 - 37[6][10] | ||
| Galantamine | hAChE | 350[7] | ~53[7] |
| hBuChE | 18550 |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. d-nb.info [d-nb.info]
- 5. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Acetylcholinesterase Inhibitor Side Effect Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the side effect profile of a novel compound is as critical as determining its efficacy. This guide provides a comparative analysis of the side effect profiles of established acetylcholinesterase (AChE) inhibitors and outlines the necessary experimental framework for evaluating new chemical entities in this class, such as the novel inhibitor hAChE-IN-10.
Acetylcholinesterase inhibitors (AChEIs) are a cornerstone in the symptomatic treatment of Alzheimer's disease and other cognitive disorders. By preventing the breakdown of the neurotransmitter acetylcholine, these drugs enhance cholinergic neurotransmission. However, this mechanism is not without consequences, as stimulation of cholinergic receptors throughout the body can lead to a range of side effects. While the novel human acetylcholinesterase inhibitor, this compound, has shown promising preclinical activity as a multi-target-directed ligand with neuroprotective properties, its side effect profile remains to be characterized.
This guide will first compare the known side effects of three widely prescribed AChEIs: donepezil (B133215), rivastigmine (B141), and galantamine. Subsequently, it will detail the essential preclinical protocols required to establish the safety profile of a new investigational drug like this compound.
Side Effect Profiles of Marketed Acetylcholinesterase Inhibitors
The most common adverse effects of AChEIs stem from their cholinergic mechanism of action and primarily affect the gastrointestinal system.[1][2] Other organ systems, including the cardiovascular and central nervous systems, can also be affected. The incidence of these side effects can vary between drugs and is often related to the dose and rate of titration.[2]
Below is a summary of the incidence of common adverse events reported for donepezil, rivastigmine, and galantamine based on a systematic review and meta-analysis of 'real-world' evidence and clinical trials.
| Adverse Event | Donepezil (%) | Rivastigmine (%) | Galantamine (%) |
| Gastrointestinal | |||
| Nausea | 11 - 20 | 21 - 47 | 13 - 24 |
| Vomiting | 5 - 10 | 15 - 31 | 8 - 13 |
| Diarrhea | 6 - 10 | 6 - 19 | 5 - 12 |
| Anorexia | 4 - 8 | 4 - 17 | 5 - 9 |
| Neurological | |||
| Dizziness | 6 - 8 | 5 - 10 | 6 - 10 |
| Headache | 9 - 10 | 5 - 8 | 4 - 8 |
| Insomnia | 3 - 7 | 2 - 5 | 4 - 5 |
| Cardiovascular | |||
| Bradycardia | <2 | <2 | <2 |
| Syncope | <2 | <2 | <2 |
Data compiled from multiple sources.[3][4][5][6][7][8][9] The ranges reflect variations reported across different studies.
Fewer patients treated with donepezil tend to withdraw due to adverse events compared to those treated with rivastigmine and galantamine.[7] The incidence of gastrointestinal side effects is generally lower with donepezil.[7] Non-gastrointestinal adverse events, such as those affecting the central nervous and cardiovascular systems, occur at a low frequency and with similar incidence across the different AChEIs.[7]
Characterizing the Side Effect Profile of Novel Inhibitors like this compound
As this compound is a novel compound, a comprehensive preclinical toxicology and safety pharmacology program is required to identify potential adverse effects before it can be considered for clinical trials. The following experimental protocols are fundamental in this evaluation.
Experimental Protocols for Preclinical Safety Assessment
1. Acute Oral Toxicity Study (14-Day Observation)
-
Objective: To determine the short-term toxicity and to identify the maximum tolerated dose (MTD) and potential target organs for toxicity after a single oral dose.
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Methodology:
-
Animals are acclimatized for at least 7 days prior to the study.
-
Animals are assigned to a minimum of three dose groups and one vehicle control group (n=5-10 per sex per group).
-
The test compound or vehicle is administered once by oral gavage. Dose selection is based on preliminary dose-range-finding studies.
-
Animals are observed for clinical signs of toxicity, morbidity, and mortality at regular intervals for 14 days.
-
Body weight is recorded prior to dosing and weekly thereafter.
-
At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.
-
-
Data Analysis: The LD50 (if applicable), No-Observed-Adverse-Effect-Level (NOAEL), and Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined. Changes in body weight and gross pathological findings are analyzed.[10]
2. Repeat-Dose Toxicology Studies (e.g., 28-day study)
-
Objective: To evaluate the toxicological effects of repeated administration of the test compound over a longer duration and to identify target organs.
-
Animal Model: One rodent (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog).
-
Methodology:
-
Animals are dosed daily (e.g., via oral gavage) for 28 consecutive days at three or more dose levels and with a vehicle control.
-
Clinical observations, body weight, and food consumption are monitored throughout the study.
-
Ophthalmoscopy is performed before and at the end of the study.
-
Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at specified time points.
-
At the end of the treatment period (and often after a recovery period for a subset of animals), a full necropsy is performed, and organ weights are recorded.
-
A comprehensive set of tissues from all animals is collected and processed for histopathological examination.
-
-
Data Analysis: Statistical analysis of all quantitative data is performed. The NOAEL is determined based on the absence of treatment-related adverse findings.
3. Safety Pharmacology Studies
-
Objective: To assess the potential effects of the test compound on vital physiological functions.
-
Core Battery of Tests:
-
Central Nervous System: Assessment of motor activity, behavioral changes, coordination, and body temperature in rodents (e.g., using a Functional Observational Battery).
-
Cardiovascular System: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-anesthetized large animal model (e.g., telemetry in dogs).
-
Respiratory System: Measurement of respiratory rate and tidal volume in rodents (e.g., using whole-body plethysmography).
-
Visualizing Mechanisms and Workflows
To better understand the underlying principles of AChE inhibitor action and the process of safety evaluation, the following diagrams are provided.
Caption: Mechanism of AChE inhibitor action and downstream effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Adverse Effects of Acetylcholinesterase Inhibitors | Consultant360 [consultant360.com]
- 4. The Impact of a Long-Term Rivastigmine and Donepezil Treatment on All-Cause Mortality in Patients With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Safety and Tolerability of Donepezil, Rivastigmine and Galantamine for Patients with Alzheimer’s Disease: Systematic Review of the ‘Real-World’ Evidence | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for hAChE-IN-10
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal of the Acetylcholinesterase Inhibitor, hAChE-IN-10.
The responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting our ecosystem. As a potent acetylcholinesterase inhibitor, this compound requires meticulous handling and disposal to mitigate potential health risks and ensure regulatory compliance.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any experiment that will generate this compound waste, it is crucial to have a designated and correctly labeled hazardous waste container readily available.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of dust or aerosols.[1] Eating, drinking, and smoking are strictly prohibited in areas where this product is handled.[1]
Personal Protective Equipment (PPE) is mandatory:
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator (if needed) | To be used if there is a risk of inhalation. Consultation with your institution's Environmental Health and Safety (EHS) department is recommended for proper selection.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations and must be managed as hazardous waste.[2][3] Adherence to your institution's specific protocols, as administered by the EHS department, is critical.
1. Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealable plastic bag or a clearly labeled, sealable container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, leak-proof, and chemically compatible container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[1]
2. Container Labeling:
Proper labeling is a critical step to ensure safe handling and disposal.[4] All waste containers must be clearly marked with the following information:
-
The full chemical name: "this compound" and any other chemical components and their concentrations.[1]
-
The date when the waste was first added to the container.[1][4]
-
A clear indication of the hazards (e.g., "Toxic").[4]
-
The name and contact information of the generating researcher or laboratory.[4]
3. Waste Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and equipped with secondary containment to prevent the spread of material in the event of a leak.[1]
-
Ensure the container remains closed except when actively adding waste.[1][4]
4. Scheduling Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.[1]
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is a violation of federal law for hazardous waste.[5][6]
5. Spill Management:
In the event of a small spill:
-
Absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.
-
Place the absorbent material into the designated hazardous waste container.[1]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
For larger spills, follow your institution's emergency spill response procedures and contact the EHS department immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 10 - Hazardous Chemical Waste Disposal | Environment, Health and Safety [ehs.cornell.edu]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. epaosc.org [epaosc.org]
- 6. ndltap.org [ndltap.org]
Personal protective equipment for handling hAChE-IN-10
Disclaimer: This document provides essential safety and logistical information for handling hAChE-IN-10 based on general knowledge of acetylcholinesterase inhibitors. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations. The information provided here is for research use only and should not be considered a substitute for a substance-specific SDS.
Acetylcholinesterase (AChE) inhibitors are potent compounds that require careful handling to prevent exposure.[1] Inhibition of AChE can lead to an accumulation of the neurotransmitter acetylcholine, which can have significant physiological effects.[1] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects eyes from splashes or aerosols. |
| Body Protection | A lab coat or other protective clothing is mandatory.[1] | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of inhalation of dust or aerosols.[1][2] | Protects against inhalation, which is a primary route of exposure for potent compounds.[3][4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure during the handling of this compound.
1. Preparation:
-
Before handling, ensure that a designated and properly labeled hazardous waste container is readily accessible.[1]
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[1]
2. Weighing and Reconstitution:
-
If working with a solid form of this compound, handle it carefully to avoid generating dust.[1]
-
Use appropriate tools (e.g., spatulas) and weigh the compound on a tared weigh boat within the fume hood.
-
When reconstituting, add the solvent slowly to the solid to prevent splashing or aerosolization.
3. Experimental Use:
-
All procedures involving this compound, including dilutions and transfers, should be performed within the chemical fume hood.
-
Use calibrated pipettes with disposable tips to ensure accuracy and prevent cross-contamination.
-
Keep all containers with this compound tightly sealed when not in use.
4. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
The storage area should be secure, well-ventilated, and separate from incompatible materials.
-
Follow the manufacturer's recommendations for storage temperature and conditions.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible container labeled as hazardous waste.[1]
-
Disposal Method: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[1] Do not dispose of this compound down the drain or in the regular trash. [1]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | For a small liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.[1] Clean the spill area with an appropriate solvent followed by soap and water.[1] All cleaning materials should be collected as hazardous waste.[1] For solid spills, carefully sweep or vacuum the material and place it in the hazardous waste container, avoiding dust generation. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
